7-O-(Cbz-N-amido-PEG4)-paclitaxel
Description
Structure
2D Structure
Properties
Molecular Formula |
C66H78N2O21 |
|---|---|
Molecular Weight |
1235.3 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C66H78N2O21/c1-41-48(86-61(76)54(72)53(45-21-13-8-14-22-45)68-59(74)46-23-15-9-16-24-46)38-66(78)58(88-60(75)47-25-17-10-18-26-47)56-64(6,57(73)55(85-42(2)69)52(41)63(66,4)5)49(37-50-65(56,40-84-50)89-43(3)70)87-51(71)27-29-79-31-33-81-35-36-82-34-32-80-30-28-67-62(77)83-39-44-19-11-7-12-20-44/h7-26,48-50,53-56,58,72,78H,27-40H2,1-6H3,(H,67,77)(H,68,74)/t48-,49-,50+,53-,54+,55+,56?,58-,64+,65-,66+/m0/s1 |
InChI Key |
HJKOKKMPULFMRK-NCJMBMFASA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-O-(Cbz-N-amido-PEG4)- paclitaxel |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 7-O-(Cbz-N-amido-PEG4)-paclitaxel for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-(Cbz-N-amido-PEG4)-paclitaxel is a sophisticated, pre-functionalized derivative of the potent anti-cancer agent paclitaxel (B517696), designed for covalent conjugation to targeting moieties, most notably monoclonal antibodies, to form Antibody-Drug Conjugates (ADCs). This molecule incorporates three key features: the cytotoxic paclitaxel payload, a discrete polyethylene (B3416737) glycol (PEG) linker, and a carbamoyl-protected amine for subsequent chemical ligation. This guide provides a comprehensive overview of its chemical properties, the rationale behind its design, and representative protocols for its application in the development of targeted cancer therapeutics.
Core Components and Rationale for Design
The molecular architecture of this compound is purposefully engineered to address several key challenges in the development of paclitaxel-based ADCs.
-
Paclitaxel Payload: Paclitaxel is a highly effective mitotic inhibitor that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Its potent cytotoxicity makes it an attractive payload for targeted delivery.
-
PEG4 Linker: The inclusion of a tetra-ethylene glycol (PEG4) spacer serves multiple critical functions. Firstly, it enhances the aqueous solubility of the highly hydrophobic paclitaxel molecule, which can otherwise lead to aggregation of the final ADC.[2] Secondly, the PEG linker can improve the pharmacokinetic profile of the resulting conjugate, potentially leading to a longer circulation half-life.[3]
-
Cbz-Protected Amine: The terminal amine group is protected by a carboxybenzyl (Cbz) group. This protecting group is stable under many reaction conditions but can be removed to reveal a primary amine. This amine can then be used for conjugation to a corresponding reactive group on a monoclonal antibody or other targeting ligand.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below, based on commercially available information.
| Property | Value | Reference |
| Molecular Formula | C₆₆H₇₈N₂O₂₁ | [4] |
| Molecular Weight | 1235.33 g/mol | [4] |
| Appearance | Solid | N/A |
| Purity | Typically >95% | N/A |
| Storage Conditions | -20°C | [4] |
Mechanism of Action of the Paclitaxel Payload
Once an ADC constructed with this compound binds to its target antigen on a cancer cell and is internalized, the paclitaxel payload is released. Paclitaxel then exerts its cytotoxic effect by interfering with the normal function of microtubules. This leads to the activation of downstream signaling pathways that culminate in apoptotic cell death.
Quantitative Data from Preclinical Studies of Related Compounds
Table 1: In Vitro Cytotoxicity of Paclitaxel and Related Formulations
| Compound/Formulation | Cell Line | IC50 | Reference |
| Paclitaxel | 4T1 (murine breast cancer) | ~3.78 µM | [5] |
| Paclitaxel | PANC-1 (pancreatic cancer) | 0.008 µM | [6] |
| Paclitaxel-loaded PLA-PEG Nanoparticles | MCF-7 (breast cancer) | 33.3-fold lower than Taxol® | [2] |
Table 2: In Vivo Efficacy of a Trop-2 Targeting Paclitaxel-PEG ADC (hRS7-VK-PTX)
| Treatment Group | Dose | Tumor Model | Outcome | Reference |
| hRS7-VK-PTX | 3 mg/kg | BxPC-3 xenograft | More efficacious than 10 mg/kg paclitaxel | [7] |
| hRS7-VK-PTX | 30 mg/kg | HCC1806 xenograft | Comparable efficacy to 10 mg/kg paclitaxel | [7] |
Experimental Protocols
The following are representative protocols for the key experimental stages in the development of an ADC using this compound. These protocols are intended as a guide and will likely require optimization for specific antibodies and experimental systems.
Synthesis of the Amine-Reactive Linker-Payload
A general approach for the synthesis of an amine-reactive version of the linker-payload from this compound would involve deprotection of the Cbz group followed by activation of a carboxylic acid on the other end of a bifunctional linker intended for antibody conjugation. However, as this compound already contains a protected amine, a more direct approach would be to first deprotect the amine and then react it with an activated ester on the antibody.
Antibody Conjugation Protocol (Representative)
This protocol describes a typical conjugation of a deprotected amino-PEG-paclitaxel derivative to a monoclonal antibody via lysine (B10760008) residues.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Deprotection of this compound:
-
The Cbz group is typically removed by catalytic hydrogenation. This step should be performed according to established organic chemistry protocols and the resulting 7-O-(amino-PEG4)-paclitaxel should be purified.
-
-
Activation of Antibody Lysine Residues (if using a linker with an amine-reactive group):
-
Alternatively, a bifunctional linker with an NHS ester on one end and another reactive group on the other can be reacted with the deprotected amine of the paclitaxel derivative. The other end of the linker can then be used to react with the antibody.
-
-
Conjugation Reaction:
-
Dissolve the purified 7-O-(amino-PEG4)-paclitaxel in an organic co-solvent such as DMSO.
-
Add the desired molar excess of the deprotected and activated linker-payload to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography or tangential flow filtration.
-
The purified ADC should be buffer-exchanged into a formulation buffer and sterile-filtered.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation by size-exclusion chromatography (SEC).
-
Confirm the integrity of the ADC by SDS-PAGE.
-
In Vitro Cytotoxicity Assay (Representative)
-
Cell Culture:
-
Plate target antigen-positive and -negative cancer cell lines in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and free paclitaxel.
-
Add the treatments to the cells and incubate for a period that allows for ADC internalization and payload release (typically 72-96 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTS, XTT, or CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control wells.
-
Plot the cell viability against the logarithm of the concentration.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression model.
-
In Vivo Xenograft Study (Representative)
-
Animal Model:
-
Implant human cancer cells (antigen-positive) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, paclitaxel, and the specific ADC).
-
Administer the treatments intravenously at predetermined dose levels and schedules.
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint size or until signs of excessive toxicity are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to compare tumor growth between groups.
-
If applicable, generate Kaplan-Meier survival curves.
-
Conclusion
This compound is a valuable research tool for the development of next-generation targeted cancer therapies. Its well-defined structure, incorporating a potent cytotoxic agent and a hydrophilic linker with a versatile conjugation handle, provides a strong foundation for the construction of effective and stable ADCs. The representative protocols and comparative data presented in this guide are intended to facilitate the rational design and preclinical evaluation of novel ADCs based on this promising linker-payload combination. Further research is warranted to fully elucidate the in vitro and in vivo properties of ADCs derived from this specific molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 7-O-(Cbz-N-amido-PEG4)-paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-O-(Cbz-N-amido-PEG4)-paclitaxel, a derivative of the potent anti-cancer agent paclitaxel (B517696). This compound is specifically designed for use in the development of Antibody-Drug Conjugates (ADCs), offering a promising avenue for targeted cancer therapy. This document details its chemical structure, physicochemical and pharmacological properties, the established mechanism of action of its parent compound, and provides generalized experimental protocols for its synthesis and characterization, alongside relevant signaling pathways and experimental workflows.
Introduction
Paclitaxel, a member of the taxane (B156437) family of diterpenes, is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] However, the clinical utility of paclitaxel is often hampered by its poor aqueous solubility and systemic toxicity.
To address these limitations, extensive research has focused on developing paclitaxel derivatives with improved properties. This compound is one such derivative, featuring a polyethylene (B3416737) glycol (PEG) spacer at the C-7 position of the paclitaxel core. This modification is intended to enhance hydrophilicity and provide a reactive handle for conjugation to targeting moieties, such as monoclonal antibodies, to create ADCs. The carbobenzyloxy (Cbz) protecting group on the terminal amine of the PEG linker allows for selective deprotection under specific conditions, facilitating controlled conjugation.
Chemical Structure and Properties
The chemical structure of this compound combines the cytotoxic paclitaxel core with a flexible, hydrophilic PEG4 linker, terminating in a Cbz-protected amine.
Chemical Structure
References
In-Depth Technical Guide: The Core Mechanism of Action of 7-O-(Cbz-N-amido-PEG4)-paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-(Cbz-N-amido-PEG4)-paclitaxel is a derivative of the potent anti-cancer agent paclitaxel (B517696), engineered for enhanced solubility and conjugation, particularly for use in antibody-drug conjugates (ADCs). Its fundamental mechanism of action is rooted in the well-established activity of its parent compound, paclitaxel. This technical guide delineates the core mechanism of action, drawing from the extensive body of research on paclitaxel and its analogs. It provides an overview of the presumed signaling pathways, quantitative data from related compounds to infer potency, and detailed experimental protocols for the evaluation of such derivatives. Due to the limited publicly available data specific to this compound, this guide focuses on the established principles of paclitaxel's function and the structure-activity relationships of its C-7 modified analogs.
Introduction
Paclitaxel, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer. Its efficacy stems from its unique ability to stabilize microtubules, leading to cell cycle arrest and apoptosis. This compound is a semi-synthetic derivative where the hydroxyl group at the C-7 position of the baccatin (B15129273) III core is modified with a polyethylene (B3416737) glycol (PEG) linker, terminating in a carbamate (B1207046) (Cbz)-protected amine. This modification is primarily designed to increase aqueous solubility and provide a reactive handle for conjugation to targeting moieties like antibodies. The core pharmacological activity, however, remains dependent on the paclitaxel scaffold.
Core Mechanism of Action: Microtubule Stabilization
The primary molecular target of paclitaxel is the β-tubulin subunit of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.
The mechanism of action can be summarized in the following steps:
-
Binding to β-tubulin: Paclitaxel binds to a specific pocket on the interior surface of the microtubule, stabilizing the polymer.
-
Promotion of Microtubule Assembly: It shifts the equilibrium between tubulin dimers and microtubules towards the polymerized state, even in the absence of GTP, which is normally required for assembly.
-
Inhibition of Depolymerization: Paclitaxel-bound microtubules are highly resistant to depolymerization under conditions that would normally cause their disassembly, such as cold temperatures or calcium exposure.
-
Disruption of Mitosis: The resulting hyper-stabilized and non-functional microtubules disrupt the delicate dynamics of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.
-
Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death (apoptosis).
Signaling Pathways
The prolonged mitotic arrest induced by paclitaxel triggers a cascade of downstream signaling events culminating in apoptosis. While the precise pathways can be cell-type dependent, they generally involve the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins.
Figure 1: Core signaling pathway of paclitaxel leading to apoptosis.
Role of the 7-O-(Cbz-N-amido-PEG4) Modification
The modification at the C-7 position is crucial for the prodrug and ADC applications of this molecule.
-
Structure-Activity Relationship (SAR): Studies on various C-7 modified paclitaxel analogs have shown that this position is not critical for its microtubule-binding activity.[1] Small to moderately sized substituents are generally well-tolerated, and in some cases, can even enhance activity. The removal of the C-7 hydroxyl group to yield 7-deoxy-paclitaxel results in a compound with comparable cytotoxicity.[1] This tolerance makes the C-7 position an ideal site for attaching linkers.
-
PEG4 Linker: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker. Its inclusion is intended to:
-
Increase the overall water solubility of the paclitaxel derivative, which is notoriously hydrophobic.
-
Provide spatial separation between the cytotoxic payload (paclitaxel) and the carrier molecule (e.g., an antibody) in an ADC, which can help to maintain the binding affinity of both components.
-
-
Cbz-N-amido Group: The carbamate (Cbz) group serves as a protecting group for the terminal amine. This amine, once deprotected, can be used for conjugation to a carboxyl group on a targeting ligand or linker via amide bond formation.
When conjugated to an antibody to form an ADC, the presumed mechanism of action is as follows:
Figure 2: Presumed workflow for an ADC utilizing 7-O-paclitaxel derivative.
Quantitative Data (Inferred)
Table 1: In Vitro Cytotoxicity of Paclitaxel and Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Paclitaxel | Ovarian (A2780) | Clonogenic | 2.5 - 7.5 | |
| Paclitaxel | Breast (MCF-7) | MTT | ~10 | [2] |
| Paclitaxel | Lung (A549) | Resazurin | ~8 | [3] |
| 7-deoxy-paclitaxel | Not Specified | Cytotoxicity | Comparable to Paclitaxel | [1] |
| Docetaxel (a C-10 modified analog) | Burkitt Lymphoma (CA46) | Cytotoxicity | 10 | [4] |
Table 2: In Vitro Tubulin Polymerization Activity
| Compound | Assay Condition | EC50 (µM) | Reference |
| Paclitaxel | 0.4 M glutamate, no GTP | 23 | [4] |
| Docetaxel | 0.4 M glutamate, no GTP | 11 | [4] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
The following are detailed, standard protocols for evaluating the cytotoxic and microtubule-stabilizing effects of paclitaxel and its derivatives.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol determines the concentration of the compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound and Paclitaxel (as a positive control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Preparation: Reconstitute tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL. Prepare serial dilutions of the test compound and paclitaxel.
-
Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Add the test compounds or vehicle control.
-
Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be compared between different concentrations of the test compound and the control.
Figure 3: General experimental workflow for evaluating paclitaxel analogs.
Conclusion
This compound is a rationally designed derivative of paclitaxel for applications in targeted drug delivery, such as ADCs. Its core mechanism of action is undoubtedly the stabilization of microtubules, leading to mitotic arrest and apoptosis, a mechanism inherited from its parent compound. The chemical modifications at the C-7 position are primarily to facilitate conjugation and improve physicochemical properties, and are not expected to fundamentally alter its interaction with tubulin. The provided experimental protocols offer a standard framework for the preclinical evaluation of this and other paclitaxel derivatives to confirm their biological activity and therapeutic potential. Further studies are warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this particular conjugate.
References
The Pivotal Role of the PEG4 Linker in Paclitaxel Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic agents to linker molecules is a cornerstone of modern drug development, enabling the optimization of pharmacokinetic and pharmacodynamic properties. Among these, the use of polyethylene (B3416737) glycol (PEG) linkers, particularly short-chain variants like PEG4, has emerged as a critical strategy in the design of paclitaxel (B517696) derivatives. This technical guide provides a comprehensive analysis of the role of the PEG4 linker in paclitaxel conjugates, detailing its impact on solubility, stability, and biological activity. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key concepts to support researchers in this field.
Physicochemical and Biological Impact of the PEG4 Linker
The incorporation of a PEG4 linker into paclitaxel derivatives imparts several beneficial physicochemical and biological properties. Paclitaxel, a potent anti-cancer agent, is notoriously hydrophobic, which presents significant challenges in its formulation and administration. The hydrophilic nature of the PEG4 linker addresses this limitation directly.
Increased Hydrophilicity and Solubility: The primary function of the PEG4 linker is to enhance the aqueous solubility of paclitaxel. The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, effectively creating a hydration shell around the conjugate. This increased water solubility is crucial for developing formulations suitable for intravenous administration and can lead to improved bioavailability. For instance, a 7-O-(Amino-PEG4)-paclitaxel conjugate demonstrates significant solubility in DMSO (≥ 50 mg/mL or 45.41 mM), a common solvent in pharmaceutical development, indicating its enhanced compatibility with aqueous media.[1][2]
Enhanced Stability: The PEG4 linker contributes to the stability of paclitaxel derivatives by mitigating aggregation. The hydrophobic nature of paclitaxel can lead to the formation of aggregates in aqueous solutions, which can reduce efficacy and increase toxicity. The PEG linker provides a steric shield that physically separates the hydrophobic paclitaxel molecules, reducing intermolecular interactions and preventing aggregation. Furthermore, the stability of the ester linkage between the PEG linker and paclitaxel is a critical factor. The hydrolysis of this bond, which releases the active drug, is pH-dependent, with greater stability observed at lower pH values.[3]
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of drugs. While longer PEG chains are often associated with a more pronounced effect, even a short PEG4 linker can influence the drug's distribution and metabolism.[4][5] The hydrophilic nature of the PEG linker can reduce clearance by the reticuloendothelial system, leading to a longer circulation half-life compared to the unconjugated drug.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of paclitaxel and its PEGylated derivatives.
| Compound | Solubility | Reference |
| 7-O-(Amino-PEG4)-paclitaxel | ≥ 50 mg/mL in DMSO (45.41 mM) | [1][2] |
| Paclitaxel | < 1 µg/mL in water | [7] |
Table 1: Solubility Data
| Cell Line | Compound | IC50 (nM) | Exposure Time | Reference |
| Various Human Tumor Cell Lines | Paclitaxel | 2.5 - 7.5 | 24 hours | [7] |
| MCF-7 (Breast Cancer) | Paclitaxel | 7.5 | 72 hours | [8] |
| SK-BR-3 (Breast Cancer, HER2+) | Paclitaxel | ~5 | 72 hours | [9] |
| MDA-MB-231 (Triple Negative Breast Cancer) | Paclitaxel | ~10 | 72 hours | [9] |
| T-47D (Luminal A Breast Cancer) | Paclitaxel | ~2.5 | 72 hours | [9] |
Table 2: In Vitro Cytotoxicity of Paclitaxel (Baseline for Comparison)
| Formulation | Dose | Administration Route | Animal Model | Key Findings | Reference |
| PEGylated liposomal paclitaxel | 15 mg/kg PTX equivalent | Intravenous | 4T1 breast cancer nude mouse tumor model | Significantly inhibited tumor growth compared to Taxol®. Complete tumor regression in 3 out of 10 mice. | [10] |
| PEG-PTX 6k conjugate | 2.5-fold higher dose than PEG-PTX 20k | Intratracheal | Lewis lung carcinoma model in mice | Significantly enhanced anti-tumor efficacy. | [11] |
| PEG-PTX 20k conjugate | N/A | Intratracheal | Lewis lung carcinoma model in mice | Equivalent efficacy to a 2.5-fold higher dose of PEG-PTX 6k. | [11] |
Table 3: In Vivo Antitumor Efficacy of PEGylated Paclitaxel Derivatives
| Formulation | Dose | Administration Route | Animal Model | AUC (ng/mL*h) | Mean Absolute Bioavailability (%) | Reference |
| Oral Paclitaxel | 25, 50, 100 mg/kg | Oral | Rats | 836, 1,602, 3,076 | 1.6 | [5] |
| Oral PEGylated Paclitaxel Prodrug | 87.5, 175, 350 mg/kg | Oral | Rats | 1,646, 3,079, 5,998 | 6.3 | [5] |
| Intravenous Paclitaxel | 2 mg/kg | Intravenous | Rats | 3,992 | - | [5] |
| PEGylated TM-SLNs with Paclitaxel | N/A | Intravenous | Rats | Similar to Taxol® | - | [4] |
Table 4: Pharmacokinetic Parameters of Paclitaxel and PEGylated Derivatives in Rats
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of PEG4-paclitaxel derivatives.
Synthesis of 2'-O-(Amino-PEG4)-Paclitaxel
This protocol describes a general strategy for the synthesis of a paclitaxel-PEG4 conjugate at the 2'-hydroxyl position, which is a common site for modification.[12]
Materials:
-
Paclitaxel
-
Boc-NH-PEG4-COOH (Boc-protected amino-PEG4-carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Esterification:
-
Dissolve paclitaxel (1 equivalent), Boc-NH-PEG4-COOH (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Boc-protected Conjugate:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected 2'-O-(PEG4-NH-Boc)-paclitaxel.
-
-
Deprotection:
-
Dissolve the purified Boc-protected conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and TFA under reduced pressure.
-
-
Final Purification:
-
Purify the resulting 2'-O-(Amino-PEG4)-paclitaxel by silica gel column chromatography or preparative HPLC to obtain the final product.
-
Characterize the final product by NMR and mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of PEG4-paclitaxel derivatives on cancer cell lines.[7][13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Paclitaxel and PEG4-paclitaxel derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of paclitaxel and the PEG4-paclitaxel derivative in complete medium from the stock solutions.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (negative control) and medium with DMSO (vehicle control).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37 °C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Plasma Stability Assay
This protocol provides a general method for assessing the stability of a PEG4-paclitaxel conjugate in plasma.[14][15]
Materials:
-
PEG4-paclitaxel conjugate stock solution
-
Human or rat plasma (freshly prepared with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37 °C
-
Centrifuge
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Incubation:
-
Spike a known concentration of the PEG4-paclitaxel conjugate stock solution into the plasma to achieve the desired final concentration.
-
Incubate the plasma samples at 37 °C.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
-
Protein Precipitation and Sample Preparation:
-
Vortex the samples vigorously to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4 °C.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and water with 0.1% TFA.
-
Monitor the elution of the intact PEG4-paclitaxel conjugate and any degradation products (e.g., released paclitaxel) by UV or MS detection.
-
-
Data Analysis:
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate against time to determine the stability profile and calculate the half-life of the conjugate in plasma.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the role of the PEG4 linker in paclitaxel derivatives.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and biodistribution of paclitaxel loaded in pegylated solid lipid nanoparticles after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced paclitaxel bioavailability after oral administration of pegylated paclitaxel prodrug for oral delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG liposomalization of paclitaxel improved its in vivo disposition and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation of paclitaxel largely improves its safety and anti-tumor efficacy following pulmonary delivery in a mouse model of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
7-O-(Cbz-N-amido-PEG4)-paclitaxel for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-O-(Cbz-N-amido-PEG4)-paclitaxel as a linker-payload for the development of antibody-drug conjugates (ADCs). It details the molecular characteristics, a generalized synthesis protocol, and methodologies for in vitro and in vivo evaluation. This document is intended to serve as a foundational resource for researchers and drug developers in the field of oncology and targeted therapeutics.
Introduction to Paclitaxel-Based ADCs
Paclitaxel (B517696) is a potent anti-cancer agent that functions by promoting the assembly of microtubules from tubulin dimers and stabilizing them to prevent depolymerization. This disruption of microtubule dynamics inhibits mitosis and leads to apoptotic cell death.[1] While effective, the clinical use of paclitaxel is often associated with significant side effects due to its lack of tumor specificity.
Antibody-drug conjugates are a strategic therapeutic approach designed to mitigate such off-target toxicities. By conjugating paclitaxel to a monoclonal antibody that specifically targets a tumor-associated antigen, the cytotoxic payload can be delivered directly to cancer cells, thereby enhancing efficacy and improving the therapeutic window. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, and the efficiency of drug release.
Core Components of this compound
The this compound linker-payload is a sophisticated system designed to optimize the performance of paclitaxel in an ADC format. It is comprised of three key functional components:
-
Paclitaxel: The cytotoxic payload responsible for the ADC's anti-tumor activity.
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) chain of four units. This spacer is crucial for improving the aqueous solubility of the often hydrophobic paclitaxel payload, which can help to prevent aggregation of the final ADC.[1]
-
Cbz-Protected Amine: A carbobenzyloxy (Cbz)-protected amine group. This protecting group can be removed under specific conditions to reveal a reactive amine, which can then be used for conjugation to a monoclonal antibody.[1]
Synthesis of a this compound ADC: A Generalized Workflow
The synthesis of an antibody-drug conjugate with this compound is a multi-step process that involves the deprotection of the linker, activation, and subsequent conjugation to the antibody. The following is a generalized workflow.
Quantitative Data Analysis
Disclaimer: The following tables present illustrative data that would be expected from the evaluation of a this compound ADC. Specific experimental data for this particular linker-payload is not currently available in the public domain.
Table 1: In Vitro Cytotoxicity
| Cell Line (Antigen Status) | ADC IC50 (nM) | Paclitaxel IC50 (nM) | Non-Targeting ADC IC50 (nM) |
| Antigen-Positive | 5.2 | 15.8 | >1000 |
| Antigen-Negative | >1000 | 18.2 | >1000 |
Table 2: In Vivo Efficacy (Tumor Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Paclitaxel | 10 | 45 |
| Non-Targeting ADC | 15 | 10 |
| Paclitaxel-ADC | 5 | 85 |
| Paclitaxel-ADC | 10 | 98 |
Experimental Protocols
Synthesis of 7-O-(amino-PEG4)-paclitaxel
-
Deprotection of the Cbz Group: Dissolve this compound in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and trifluoroacetic acid).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 7-O-(amino-PEG4)-paclitaxel by flash column chromatography.
Conjugation to a Monoclonal Antibody
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Linker Activation: Activate the carboxylic acid group of a suitable bifunctional crosslinker (e.g., one containing an NHS ester) for reaction with the amino group of the deprotected paclitaxel linker.
-
Reaction: Add the activated linker-paclitaxel construct to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-18 hours) with gentle mixing.
-
Purification: Remove the unreacted linker-payload and other impurities by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the paclitaxel-ADC, free paclitaxel, and a non-targeting control ADC.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic model.
In Vivo Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, free paclitaxel, non-targeting ADC, and paclitaxel-ADC at various doses).
-
Dosing: Administer the treatments intravenously at a predetermined schedule (e.g., once or twice weekly).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mechanism of Action of a Paclitaxel-ADC
The mechanism of action of a paclitaxel-ADC involves a series of sequential steps, from systemic circulation to the induction of apoptosis in the target cancer cell.
Conclusion
The this compound linker-payload represents a promising platform for the development of next-generation antibody-drug conjugates. The inclusion of a hydrophilic PEG4 spacer is anticipated to confer favorable physicochemical properties to the resulting ADC, potentially leading to improved stability and in vivo performance. While specific preclinical data for ADCs utilizing this exact linker are not yet publicly available, the generalized protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and evaluate novel paclitaxel-based ADCs for targeted cancer therapy. Further investigation is warranted to fully elucidate the therapeutic potential of this linker-payload in various oncology indications.
References
An In-depth Technical Guide to PROTAC Linkers in Paclitaxel-Based Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The convergence of traditional chemotherapy and targeted protein degradation represents a promising frontier in oncology. Paclitaxel (B517696), a cornerstone microtubule-stabilizing agent, has long been a mainstay in cancer treatment. However, its efficacy is often hampered by inherent and acquired resistance. Proteolysis-targeting chimeras (PROTACs), which hijack the cell's ubiquitin-proteasome system to eliminate specific proteins, offer a novel strategy to overcome this resistance.
This technical guide explores the strategic use of PROTACs in synergy with paclitaxel. It addresses the rationale for not using paclitaxel as a direct warhead in a PROTAC, and instead focuses on the design and application of PROTACs that target key anti-apoptotic proteins, such as B-cell lymphoma-extra large (BCL-xL). Degradation of these proteins can re-sensitize cancer cells to paclitaxel-induced apoptosis.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and ultimately, the degradation of the target protein. This guide provides an in-depth look at the linkers used in BCL-xL-targeting PROTACs, summarizing key structural and performance data. Detailed experimental protocols for the synthesis and evaluation of such PROTACs are also provided to facilitate further research and development in this innovative therapeutic modality.
Introduction: The Rationale for Chemo-PROTACs
Paclitaxel's Mechanism of Action
Paclitaxel is a potent mitotic inhibitor that functions by binding to the β-tubulin subunit of microtubules. Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes microtubules, preventing their dynamic instability. This suppression of microtubule dynamics is essential for the formation of the mitotic spindle during cell division, leading to mitotic arrest and subsequent induction of apoptosis.
Why Paclitaxel is Not an Ideal PROTAC Warhead
The PROTAC mechanism relies on inducing proximity between a target protein and an E3 ubiquitin ligase to facilitate ubiquitination and degradation.[1] This requires a "warhead" that binds to a specific protein of interest. Paclitaxel's "target" is the tubulin polymer, a large, dynamic cytoskeletal structure. Its binding site is not on a soluble protein in a manner that is amenable to the formation of a stable ternary complex (Target-PROTAC-E3 Ligase). Therefore, designing a PROTAC with paclitaxel as the warhead to degrade a specific protein is not a conventional or feasible strategy.
The Synergistic Approach: Targeting Resistance Pathways
A more powerful strategy is to combine paclitaxel treatment with a PROTAC that targets proteins involved in chemoresistance. Paclitaxel-induced mitotic arrest can trigger the degradation of certain pro-survival proteins like MCL-1, but can also lead to the upregulation of others, such as BCL-xL, as a survival mechanism.[2] This upregulation creates a dependency, or "apoptotic priming," where the cancer cell becomes highly reliant on BCL-xL for survival.[2] By using a PROTAC to specifically degrade BCL-xL, this survival mechanism is eliminated, leading to synergistic apoptosis and the potential to overcome chemoresistance.[2] This combination of a conventional chemotherapeutic with a targeted protein degrader is often referred to as a "chemo-PROTAC" strategy.
The Ubiquitin-Proteasome System and PROTAC Mechanism
PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The PROTAC brings the POI into close proximity with the E3 ligase, forming a ternary complex.[1] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, freeing the PROTAC to repeat the cycle.[1]
Linker Design for BCL-xL-Targeting PROTACs
The linker is not merely a spacer; its length, composition, rigidity, and attachment points are critical for optimizing a PROTAC's performance. It dictates the geometry of the ternary complex, which is essential for efficient ubiquitination.
Case Study: DT2216 and Analogs
DT2216 is a potent and selective BCL-xL degrader that utilizes a derivative of the BCL-2/BCL-xL inhibitor navitoclax (B1683852) as the warhead and a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[2][3] It has shown significant synergy with paclitaxel in preclinical models.[2] The structure of DT2216 reveals a polyethylene (B3416737) glycol (PEG)-based linker, which is common in PROTAC design to improve solubility and pharmacokinetic properties. The warhead is attached to the linker via a piperazine (B1678402) ring, a modification of the original morpholine (B109124) ring in navitoclax.[4]
Recent studies have explored variations in linker design for BCL-xL PROTACs, demonstrating the profound impact of linker chemistry on efficacy. For instance, comparing a flexible alkyl linker to a more rigid acetylene-containing linker revealed significant differences in binding affinity and cell-killing potency.
Quantitative Data on BCL-xL PROTACs
The following tables summarize key quantitative data for representative BCL-xL targeting PROTACs.
Table 1: Binding Affinity and Cellular Potency of Navitoclax-Derived PROTACs
| Compound | Warhead Exit Vector | Linker Type | E3 Ligase | Ki (BCL-xL) | Ki (BCL-2) | IC50 (MOLT-4 cells) | Reference |
| DT2216 | Piperazine | PEG-based | VHL | - | - | ~52 nM (EC50) | [2] |
| PROTAC 1C7 | bis(sulfonyl)aniline | Acetylene-containing | CRBN | 13.6 nM | 9.6 nM | 94 nM | [5] |
| PROTAC 2C7 | bis(sulfonyl)aniline | Alkyl | CRBN | 6.3 nM | 2.6 nM | 367.6 nM | [5] |
Note: IC50 is the half-maximal inhibitory concentration; EC50 is the half-maximal effective concentration for degradation. Ki is the inhibitory constant.
Experimental Protocols
This section provides detailed methodologies for the characterization of PROTACs designed to work in concert with paclitaxel.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead-linker and E3-ligase-linker fragments, followed by their conjugation.
Protocol for Synthesis of a Navitoclax-Based PROTAC (General Strategy):
-
Warhead Modification: Modify navitoclax by replacing the solvent-exposed morpholine ring with a piperazine ring. This introduces a secondary amine that can be used as a handle for linker attachment.[4]
-
Linker Synthesis: Synthesize a linker (e.g., a PEG chain) with appropriate functional groups at each end. For example, one end could have a carboxylic acid for amide coupling to the warhead, and the other end could have a protected amine or another reactive group for attachment to the E3 ligase ligand.
-
Warhead-Linker Conjugation: Couple the synthesized linker to the modified navitoclax via an amide bond formation reaction.
-
E3 Ligase Ligand Synthesis: Synthesize the E3 ligase ligand (e.g., a VHL or CRBN ligand) with a suitable functional group for linker attachment.
-
Final Conjugation: Deprotect the functional group on the linker attached to the warhead and couple it to the E3 ligase ligand.
-
Purification: Purify the final PROTAC compound using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein (e.g., BCL-xL) in cells treated with a PROTAC. This allows for the determination of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
Materials:
-
Cell line expressing the protein of interest (e.g., MOLT-4 for BCL-xL).
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-BCL-xL and anti-loading control, e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[6]
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[6]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-BCL-xL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection & Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.[6]
Cell Viability Assay (MTT Assay)
Objective: To measure the effect of the PROTAC, paclitaxel, or their combination on cell viability and to determine IC50 values.
Materials:
-
96-well plates.
-
Cell line of interest.
-
Test compounds (PROTAC, paclitaxel).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or SDS-HCl solution).[7]
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.[7]
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC, paclitaxel, or a combination of both. Include a vehicle-only control. Incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well.[7]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Plot the percentage of cell viability versus compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion and Future Directions
The strategic combination of paclitaxel with BCL-xL-targeting PROTACs is a highly promising approach to overcoming chemoresistance in various cancers. The success of this strategy hinges on the rational design of the PROTAC, with the linker playing a pivotal role in modulating its potency and selectivity. As demonstrated, subtle changes in linker composition and rigidity can have a dramatic impact on the biological activity of the resulting degrader.
Future research will likely focus on developing more sophisticated linkers, including those with enhanced physicochemical properties or those that are cleavable under specific tumor microenvironment conditions. Furthermore, exploring PROTACs that target other paclitaxel resistance-associated proteins will broaden the applicability of this synergistic strategy. The continued optimization of linker technology will be essential to unlocking the full therapeutic potential of chemo-PROTACs in the clinic.
References
- 1. DT2216, 2365172-42-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing novel BCL-xL-targeting PROTACs: Exploration of a new linker anchoring site | Poster Board #1602 - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Enhancing Paclitaxel's Potential: A Technical Guide to the Hydrophilicity of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Paclitaxel (B517696), a potent anti-neoplastic agent, has long been a cornerstone of chemotherapy. However, its clinical application is significantly hampered by its poor aqueous solubility, necessitating the use of Cremophor EL-based formulations that are associated with significant side effects. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a leading strategy to overcome this limitation. This technical guide delves into the core principles of how PEGylation enhances the hydrophilicity of paclitaxel, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Impact of PEGylation on Paclitaxel's Hydrophilicity
The conjugation of PEG to paclitaxel dramatically increases its water solubility. This enhancement is influenced by factors such as the molecular weight of the PEG chain, the linkage chemistry, and the overall architecture of the conjugate (e.g., linear vs. branched). The following tables summarize key quantitative data from various studies, providing a comparative overview of the hydrophilicity of different PEGylated paclitaxel compounds.
| Compound | PEG Molecular Weight (kDa) | Linker | Water Solubility | Fold Increase in Solubility (approx.) | Reference |
| Paclitaxel | N/A | N/A | < 0.1 - 1 µg/mL | 1 | [1][2] |
| PEG-Paclitaxel (2'-succinyl) | 5 | Succinyl | > 20 mg equiv. paclitaxel/mL | > 20,000 | [3] |
| 2'-PEG Ester of Paclitaxel | Not Specified | Ester | > 666 g/L | > 165,260 | [4] |
| PEGylated Liposomal Paclitaxel | 2 | DSPE | 3.39 g/L (with 3% Tween 80) | > 3,390 | [4] |
| Paclitaxel in BE-PAMAM Copolymer (2%) | Not Applicable | Micellar Encapsulation | Increased by ~3700-fold | 3700 | [4] |
| Paclitaxel in Vitamin E-TPGS (5 g/L) | 1 | Micellar Encapsulation | Increased by 38-fold | 38 | [4] |
Table 1: Water Solubility of Various PEGylated Paclitaxel Formulations
The formation of micelles is a common strategy for formulating poorly soluble drugs. The critical micelle concentration (CMC) is a key parameter indicating the stability of these micelles in vitro and in vivo; a lower CMC value suggests higher stability.
| Micelle Composition | PEG Molecular Weight (kDa) | Critical Micelle Concentration (CMC) | Reference |
| PEG-PE Micelles | 2 | ~3 x 10⁻⁵ M | [1] |
| PEG-PCL Micelles | 2 | 19.95 µg/mL (4.99 x 10⁻⁶ mol/L) | [5] |
| PTX-PEG / DSPE-PEG-FA MMs | Not Specified | Decreased compared to single micelles | [6] |
Table 2: Critical Micelle Concentration (CMC) of PEG-based Micelles for Paclitaxel Delivery
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PEGylated paclitaxel compounds, compiled from various research findings.
Synthesis of PEG-Paclitaxel Conjugates
The synthesis of PEG-paclitaxel conjugates typically involves the esterification of one of paclitaxel's hydroxyl groups (commonly at the 2' or 7 position) with a carboxylated PEG derivative.
Materials:
-
Paclitaxel
-
HS-PEG-COOH (Heterobifunctional PEG with a thiol and a carboxylic acid group)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Arginine-grafted bioreducible poly(disulfide amine) (ABP)
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis membrane
-
Lyophilizer
Protocol for Synthesis of an ABP-PEG-Paclitaxel Conjugate[7]:
-
PEGylation of Paclitaxel:
-
Dissolve HS-PEG3.5k-COOH in anhydrous dichloromethane.
-
Add 2.6 equivalents of paclitaxel, 2.0 equivalents of DCC, and 2.0 equivalents of DMAP to the solution at 0°C.
-
Allow the reaction to proceed for 24 hours at 4°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the precipitate and extract the filtrate with a mixture of methylene (B1212753) chloride and water.
-
Condense the organic phase and precipitate the product in ice-cold diethyl ether.
-
-
Activation of ABP Polymer:
-
Dissolve the ABP polymer in 0.1 M PBS (pH 7.2).
-
Add 1.2 equivalents of SPDP dissolved in DMF to the ABP solution and stir for 1 hour at room temperature.
-
Purify the SPDP-linked ABP by dialysis and lyophilization.
-
-
Conjugation of PEG-Paclitaxel to ABP:
-
Dissolve ABP-SPDP (1.0 equivalent) and the PEG3.5k-paclitaxel (2.5 equivalents) in 50 mM PBS with 10 mM EDTA.
-
React the mixture for 4 hours at 4°C.
-
Monitor the release of pyridine-2-thione by UV spectroscopy to follow the reaction progress.
-
Purify the final ABP-PEG-Paclitaxel (APP) conjugate by extraction, dialysis, and lyophilization.
-
Verify the structure of the final product using ¹H NMR spectroscopy.
-
Characterization of Hydrophilicity
2.2.1. Determination of Water Solubility:
-
Add an excess amount of the PEGylated paclitaxel compound to a known volume of deionized water or buffer (e.g., PBS).
-
Stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the PEGylated paclitaxel in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 227 nm.[8]
2.2.2. Determination of Critical Micelle Concentration (CMC) using a Pyrene (B120774) Fluorescence Probe[9]:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of aqueous solutions of the PEGylated paclitaxel compound with varying concentrations.
-
Add a small aliquot of the pyrene stock solution to each polymer solution to achieve a final pyrene concentration of approximately 6.0 x 10⁻⁷ M.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 336 nm.
-
Record the emission intensities at two different wavelengths, typically corresponding to the first and third vibrational peaks of the pyrene monomer emission (I₁ and I₃).
-
Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the polymer concentration.
-
The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate important workflows and biological pathways related to PEGylated paclitaxel compounds.
Caption: Workflow for the synthesis of an ABP-PEG-Paclitaxel conjugate.
References
- 1. PEG-PE micelles loaded with paclitaxel and surface-modified by a PBR-ligand: synergistic anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. imrpress.com [imrpress.com]
- 6. Paclitaxel prodrug based mixed micelles for tumor-targeted chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07796C [pubs.rsc.org]
- 7. Paclitaxel-conjugated PEG and arginine-grafted bioreducible poly (disulfide amine) micelles for co-delivery of drug and gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. Hydrotropic Polymeric Micelles for Enhanced Paclitaxel Solubility: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
7-O-(Cbz-N-amido-PEG4)-paclitaxel CAS number and supplier
An In-Depth Technical Guide to 7-O-(Cbz-N-amido-PEG4)-paclitaxel
Introduction
This compound is a derivative of the potent anti-cancer agent paclitaxel (B517696). This modified compound incorporates a polyethylene (B3416737) glycol (PEG) linker at the 7-hydroxyl group of the paclitaxel core, terminating in a carbobenzyloxy (Cbz) protected amine. This structural modification is primarily designed for the development of targeted cancer therapies, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG linker enhances aqueous solubility and provides a spacer arm, while the Cbz-protected amine offers a versatile handle for conjugation to targeting moieties following deprotection.[1][2][3]
Chemical Properties
| Property | Value | Reference |
| CAS Number | Not Available | [1] |
| Molecular Formula | C₆₆H₇₈N₂O₂₁ | [1][2] |
| Molecular Weight | 1235.33 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C | [1] |
Suppliers
Several chemical suppliers offer this compound for research purposes. These include, but are not limited to:
Mechanism of Action
The pharmacological activity of this compound is derived from its paclitaxel component. Paclitaxel is a well-established microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[6]
The PEG linker and the Cbz-protected amine are not expected to contribute directly to the cytotoxicity of the molecule but are crucial for its application in drug delivery systems.
Experimental Protocols
Synthesis of this compound
-
Protection of the 2'-hydroxyl group of paclitaxel: This is a common initial step to prevent side reactions at this reactive position.
-
Activation of the 7-hydroxyl group: The 7-hydroxyl group is then selectively activated to facilitate etherification.
-
Coupling with the Cbz-N-amido-PEG4 linker: The activated 7-position of paclitaxel is reacted with the corresponding Cbz-N-amido-PEG4-alcohol or a reactive derivative.
-
Deprotection of the 2'-hydroxyl group: The protecting group at the 2'-position is removed to yield the final product.
-
Purification: The final compound is purified using chromatographic techniques such as HPLC.
Deprotection of the Cbz Group
The Cbz group is a common amine protecting group that can be removed under various conditions. For this compound, deprotection is necessary to reveal the primary amine for subsequent conjugation.
Acidic Deprotection: The Cbz group can be cleaved under acidic conditions.[1]
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen bromide (HBr) in acetic acid.
-
Procedure:
-
Dissolve the Cbz-protected compound in the chosen solvent.
-
Add the acidic reagent and stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the acid and extract the deprotected product.
-
Purify the product as needed.
-
Hydrogenolysis: This is a mild and common method for Cbz deprotection.[7]
-
Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.
-
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol (B129727) or ethanol.
-
Add the Pd/C catalyst.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected product.
-
Conjugation to Antibodies (General Protocol for ADC formation)
Following deprotection, the resulting 7-O-(amino-PEG4)-paclitaxel can be conjugated to a monoclonal antibody (mAb). A common strategy involves the use of a bifunctional linker that reacts with the amine on the paclitaxel derivative and a reactive group on the antibody (e.g., a thiol group from a reduced disulfide bond).
-
Antibody Reduction (if necessary): The interchain disulfide bonds of the mAb are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.
-
Linker-Payload Conjugation: The deprotected 7-O-(amino-PEG4)-paclitaxel is reacted with a heterobifunctional linker (e.g., one containing an NHS ester to react with the amine and a maleimide (B117702) to react with the antibody thiol).
-
ADC Formation: The linker-payload construct is then reacted with the reduced antibody. The maleimide group of the linker will covalently bond with the free thiol groups on the antibody.
-
Purification: The resulting ADC is purified from unconjugated antibody, free payload, and other reactants using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[8]
Microtubule Polymerization Assay
This assay is used to quantify the microtubule-stabilizing activity of paclitaxel and its derivatives.
-
Principle: Tubulin polymerization can be monitored by measuring the increase in absorbance or fluorescence of a reporter molecule that binds to polymerized microtubules.
-
Materials: Purified tubulin, GTP, polymerization buffer, fluorescent reporter dye, microplate reader.
-
Procedure:
-
Reconstitute purified tubulin in polymerization buffer.
-
Add GTP to initiate polymerization.
-
Add varying concentrations of this compound or a control compound (e.g., paclitaxel).
-
Add a fluorescent reporter that binds to microtubules.
-
Incubate the mixture at 37°C and monitor the increase in fluorescence over time using a microplate reader.
-
The rate and extent of polymerization can be used to determine the EC50 value for microtubule stabilization.[5][9]
-
Quantitative Data
Specific quantitative data for this compound is not extensively available in the public domain. However, data from studies on similar PEGylated paclitaxel derivatives and ADCs can provide valuable insights.
| Assay | Compound | Cell Line | Value | Reference |
| Cytotoxicity (IC50) | Paclitaxel | HeLa | 1.6 nM | [10] |
| Cytotoxicity (IC50) | Paclitaxel | A375/TxR (paclitaxel-resistant) | >1000 nM | [9] |
| Microtubule Polymerization (EC50) | Paclitaxel | Biochemical Assay | 10 nM | [5] |
| Cytotoxicity (IC50) | hRS7-VK-PTX (ADC) | BxPC-3 | Varies with DAR | [11] |
| Cytotoxicity (IC50) | hRS7-VK-PTX (ADC) | HCC1806 | Varies with DAR | [11] |
Note: The cytotoxicity of ADCs is highly dependent on the target antigen expression on the cell line and the drug-to-antibody ratio (DAR).
Signaling Pathways and Experimental Workflows
Paclitaxel-Induced Apoptosis Signaling Pathway
Paclitaxel's stabilization of microtubules leads to mitotic arrest and subsequently triggers apoptosis through complex signaling cascades. Key pathways involved include the PI3K/Akt and MAPK signaling pathways.[12][13]
Caption: Paclitaxel-induced apoptosis pathway.
Experimental Workflow for ADC Development
The development and evaluation of an ADC using this compound would typically follow the workflow outlined below.
References
- 1. 7-O-(Cbz-N-amido-PEG4)- paclitaxel | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. 7-O-(Cbz-N-amido-PEG4)- paclitaxel_新研博美 [xinyanbm.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Conjugation of 7-O-(Cbz-N-amido-PEG4)-paclitaxel to a Monoclonal Antibody
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs).
Introduction: Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent.[1] This protocol details the conjugation of a paclitaxel (B517696) derivative, 7-O-(Cbz-N-amido-PEG4)-paclitaxel, to a monoclonal antibody. Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2][3][4][] The hydrophilic PEG4 linker improves the solubility of the conjugate.[6] The drug-linker possesses a carbobenzyloxy (Cbz)-protected amine, which, after deprotection, is conjugated to the carboxyl groups of the antibody via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[7] This two-step process minimizes self-conjugation of the antibody.[7]
Pre-Conjugation Preparation
Materials and Buffers
A comprehensive list of necessary materials and buffer compositions is provided in Table 1. All aqueous solutions should be prepared with high-purity water and filtered.
| Material/Buffer | Composition | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| This compound | N/A | Drug-linker |
| Deprotection Buffer | Potassium phosphate (B84403) in N,N-dimethylacetamide (DMA) | Cbz deprotection |
| 2-Mercaptoethanol (B42355) | N/A | Cbz deprotection reagent |
| Activation Buffer | 0.1 M MES, pH 6.0 | EDC/NHS activation |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | N/A | Carboxyl activation |
| NHS (N-hydroxysuccinimide) | N/A | Stabilizing activated carboxyls |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | mAb-drug conjugation |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 | Termination of reaction |
| Purification Columns | Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC) | ADC purification |
Table 1: Materials and Buffer Compositions
Deprotection of this compound
This step removes the Cbz protecting group to expose the primary amine on the PEG linker, making it available for conjugation.
Protocol:
-
Dissolve this compound in the Deprotection Buffer at a concentration of 10 mg/mL.
-
Add 2-mercaptoethanol to the solution. The molar ratio of 2-mercaptoethanol to the drug-linker should be approximately 50:1.
-
Incubate the reaction mixture at 75°C for 2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under vacuum.
-
The resulting deprotected drug-linker, 7-O-(N-amido-PEG4)-paclitaxel, should be purified by flash chromatography.
-
Lyophilize the purified product and store it at -20°C under inert gas.
Antibody-Drug Conjugation
Activation of mAb Carboxyl Groups
This protocol utilizes a two-step EDC/NHS chemistry to activate the carboxyl groups on the monoclonal antibody. The activation is performed at a slightly acidic pH to enhance efficiency.[2]
Protocol:
-
Prepare the mAb in Activation Buffer at a concentration of 5-10 mg/mL.
-
Freshly prepare solutions of EDC and NHS in Activation Buffer.
-
Add EDC and NHS to the mAb solution. The recommended molar excess of EDC and NHS over the mAb is provided in Table 2.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
| Reactant | Molar Excess over mAb |
| Deprotected Drug-Linker | 5-10 fold |
| EDC | 20-50 fold |
| NHS | 20-50 fold |
Table 2: Recommended Molar Ratios for Conjugation
Conjugation of Deprotected Drug-Linker to Activated mAb
The amine-containing drug-linker is then reacted with the NHS-activated antibody at a physiological pH.[2]
Protocol:
-
Immediately after activation, perform a buffer exchange of the activated mAb into the Conjugation Buffer using a desalting column to remove excess EDC and NHS.
-
Dissolve the deprotected 7-O-(N-amido-PEG4)-paclitaxel in Conjugation Buffer.
-
Add the dissolved drug-linker to the activated mAb solution. Refer to Table 2 for the recommended molar excess.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes.
Figure 1: Experimental Workflow. This diagram illustrates the key stages of ADC synthesis, from drug-linker deprotection to final ADC characterization.
Purification and Characterization of the ADC
Purification
The crude ADC mixture is purified to remove unconjugated antibody, free drug-linker, and aggregates. Hydrophobic Interaction Chromatography (HIC) is a common method for purifying ADCs, separating species based on their drug-to-antibody ratio (DAR).[1][8]
Protocol:
-
Equilibrate the HIC column with a high-salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in sodium phosphate buffer).
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC using a decreasing salt gradient. Species with a higher DAR are more hydrophobic and will elute later.
-
Collect fractions and analyze for the presence of the ADC.
-
Pool the desired fractions and perform a buffer exchange into a suitable storage buffer using Size-Exclusion Chromatography (SEC) to remove salt and any remaining aggregates.
Characterization
The purified ADC should be characterized to determine the average DAR and the distribution of drug-loaded species.
| Analytical Method | Parameter Measured | Typical Results |
| Hydrophobic Interaction Chromatography (HIC-UV) | DAR distribution, unconjugated mAb | A series of peaks corresponding to different DAR values. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Average DAR, molecular weight confirmation | Deconvoluted mass spectrum showing the masses of different ADC species. |
| Size-Exclusion Chromatography (SEC-UV) | Aggregation, purity | A single major peak indicating a homogenous, non-aggregated product. |
Table 3: Analytical Methods for ADC Characterization
Mechanism of Action of Paclitaxel
Paclitaxel exerts its cytotoxic effect by interfering with the normal function of microtubules.[2][3] This leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[4][]
Figure 2: Paclitaxel Signaling Pathway. This diagram depicts the mechanism of action of paclitaxel, leading to programmed cell death.
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cbz Deprotection of 7-O-(Cbz-N-amido-PEG4)-paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of the carboxybenzyl (Cbz) group from 7-O-(Cbz-N-amido-PEG4)-paclitaxel to yield 7-O-(amino-PEG4)-paclitaxel. This deprotection is a crucial step in the synthesis of paclitaxel (B517696) derivatives for various applications, including the development of antibody-drug conjugates (ADCs). The protocols below outline two primary methods: acidic cleavage and catalytic hydrogenolysis, offering flexibility based on substrate sensitivity and available resources.
Introduction
The Cbz group is a widely used protecting group for amines due to its stability under various conditions. Its removal is a critical step in many synthetic pathways. In the context of the complex paclitaxel molecule, this deprotection must be performed under conditions that preserve the intricate structure of the drug, including its ester functionalities and the oxetane (B1205548) ring. This compound is a derivative where a PEGylated linker with a Cbz-protected amine is attached to the 7-hydroxyl group of paclitaxel. The removal of the Cbz group exposes a primary amine, which can then be used for conjugation to other molecules, such as antibodies.
Deprotection Methods Overview
Two primary methods for the deprotection of this compound are presented:
-
Acidic Cleavage: This method utilizes strong acids to cleave the Cbz group. It is a common and effective method, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
-
Catalytic Hydrogenolysis: This is a mild and efficient method that employs a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source to cleave the Cbz group.
The choice of method will depend on the specific requirements of the subsequent reactions and the stability of other functional groups on the paclitaxel derivative.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the Cbz deprotection of paclitaxel derivatives.
| Parameter | Acidic Cleavage | Catalytic Hydrogenolysis |
| Reagents | Trifluoroacetic acid (TFA), Acetic Acid (AcOH), Water | 10% Palladium on Carbon (Pd/C), Hydrogen Gas (H₂) |
| Solvent | Acetic Acid | Absolute Ethanol (B145695) |
| Temperature | Room Temperature | Room Temperature |
| Pressure | Atmospheric | 30 psi |
| Reaction Time | 1 - 5 hours | 3 hours |
| Typical Yield | High | ~78%[1] |
| Purity | High, requires careful purification | High, requires catalyst filtration |
Experimental Protocols
Protocol 1: Acidic Cleavage of Cbz Group
This protocol is based on general knowledge of acidic Cbz deprotection and is a recommended starting point for the deprotection of this compound. Optimization may be required.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Glacial Acetic Acid (AcOH)
-
Deionized Water
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetic acid and water.
-
Add trifluoroacetic acid (TFA) to the solution. The exact amount of TFA should be optimized, starting with a mild excess.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 1-5 hours), carefully neutralize the reaction mixture with triethylamine (TEA).
-
Remove the solvents under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 7-O-(amino-PEG4)-paclitaxel.
Protocol 2: Catalytic Hydrogenolysis of Cbz Group
This protocol is adapted from a procedure for the deprotection of a 7-O-Cbz-paclitaxel derivative[1].
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Absolute Ethanol
-
Hydrogen gas (H₂) source and hydrogenation apparatus
-
Dichloromethane (CH₂Cl₂)
-
Celite® or a similar filtration aid
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution. The catalyst loading should be optimized, typically around 10-20% by weight of the substrate.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 30 psi.
-
Stir the reaction mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 7-O-(amino-PEG4)-paclitaxel.
Mandatory Visualizations
Caption: Experimental workflows for acidic and catalytic hydrogenolysis Cbz deprotection.
Caption: Logical relationship of Cbz deprotection methods and products.
References
Application Notes and Protocols for the Synthesis and Evaluation of 7-O-(Cbz-N-amido-PEG4)-paclitaxel-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing 7-O-(Cbz-N-amido-PEG4)-paclitaxel as a warhead-linker conjugate. This document offers detailed protocols, data presentation guidelines, and visual representations of key biological pathways and experimental workflows to facilitate the development of novel cancer therapeutics.
Introduction to Paclitaxel-based PROTACs
Paclitaxel (B517696) is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] By incorporating paclitaxel into a PROTAC, it is possible to hijack the cell's ubiquitin-proteasome system to specifically degrade target proteins involved in cancer progression and survival. A paclitaxel-based PROTAC consists of three key components: the paclitaxel warhead that binds to microtubules, a linker molecule (in this case, a PEG4-based linker), and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein.[3]
This compound is a ready-to-use warhead and linker combination where the paclitaxel is functionalized at the 7-hydroxyl position with a PEG4 linker terminating in a carbamate (B1207046) (Cbz)-protected amine.[4] The terminal amine, after deprotection, serves as a reactive handle for conjugation to an E3 ligase ligand, enabling the modular synthesis of paclitaxel-based PROTACs.
Data Presentation
Effective data presentation is crucial for the evaluation and comparison of newly synthesized PROTACs. All quantitative data should be summarized in clear and concise tables.
Table 1: Representative Quantitative Data for PROTAC Efficacy
| PROTAC Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| Pac-PROTAC-1 | Target X | MCF-7 | 50 | >90 | Initial screen |
| Pac-PROTAC-2 | Target X | MCF-7 | 25 | >95 | Optimized linker |
| Pac-PROTAC-3 | Target Y | A549 | 100 | 85 | Different target |
| Control-PROTAC | Target X | MCF-7 | >1000 | <10 | Inactive control |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[5]
-
Dmax: The maximum percentage of target protein degradation achieved.[5]
Signaling Pathways
The mechanism of action of a paclitaxel-based PROTAC involves the induction of apoptosis following microtubule stabilization and target protein degradation. The diagram below illustrates the key signaling pathways involved.
Caption: Signaling pathways activated by a paclitaxel-based PROTAC.
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis and evaluation of a paclitaxel-based PROTAC are provided below.
Protocol 1: Synthesis of a Paclitaxel-based PROTAC
This protocol describes the deprotection of this compound and its subsequent conjugation to an E3 ligase ligand.
1.1 Deprotection of this compound:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and methanol.
-
Add a deprotecting agent. For the Cbz group, catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) is a common method. Alternatively, strong acidic conditions can be used, but care must be taken to avoid side reactions with the paclitaxel core.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the catalyst (if used) and concentrate the solution under reduced pressure to obtain the deprotected 7-O-(amino-PEG4)-paclitaxel. This product is often used immediately in the next step without further purification.
1.2 Conjugation to an E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL-1) containing a carboxylic acid group (1.1 equivalents) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected 7-O-(amino-PEG4)-paclitaxel (1 equivalent) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final paclitaxel-based PROTAC.
Protocol 2: Characterization of the Paclitaxel-based PROTAC
2.1 Purity and Identity Confirmation:
-
LC-MS: Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Inject the sample into an LC-MS system equipped with a C18 column. Use a water/acetonitrile gradient with 0.1% formic acid as the mobile phase. The mass spectrometer will confirm the molecular weight of the synthesized PROTAC, and the liquid chromatography will assess its purity.
-
NMR: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Acquire 1H and 13C NMR spectra to confirm the chemical structure of the final product.
Protocol 3: Biological Evaluation
3.1 Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of the paclitaxel-based PROTAC in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the cells with serial dilutions of the PROTAC for the desired time points (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) in all experiments.
3.2 Western Blotting for Target Degradation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine the DC50 and Dmax values.
3.3 Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed cells in a 96-well plate and treat with the PROTAC as described above.
-
After the incubation period, add the MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis and evaluation of a paclitaxel-based PROTAC.
Caption: A typical workflow for PROTAC synthesis and evaluation.
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Note: Achieving a High Drug-to-Antibody Ratio with Paclitaxel Linkers
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] Paclitaxel (B517696), a potent microtubule-stabilizing agent, is an attractive payload for ADCs due to its well-established anti-cancer activity.[1] However, its clinical application as an ADC payload has been hampered by its significant hydrophobicity.[3][4] This hydrophobicity poses a major challenge to achieving a high Drug-to-Antibody Ratio (DAR), a critical parameter that influences the efficacy of an ADC.[5][6] High DARs are desirable for delivering a therapeutically significant dose of the drug to the tumor, but with hydrophobic drugs like paclitaxel, this often leads to ADC aggregation, reduced solubility, and poor pharmacokinetic profiles.[3][4][7]
This application note provides detailed protocols and strategies for overcoming these challenges, focusing on the use of hydrophilic linkers to enable the development of stable, soluble, and effective high-DAR paclitaxel ADCs.
The Challenge: Hydrophobicity-Driven Aggregation
The conjugation of multiple hydrophobic paclitaxel molecules onto an antibody dramatically increases the overall hydrophobicity of the resulting ADC.[4][8] This can lead to intermolecular aggregation, where the ADC molecules clump together, leading to precipitation and loss of function.[3] Studies have shown that paclitaxel ADCs constructed with traditional short, lipophilic linkers (e.g., succinic or glutaric acid) precipitate from solution at DARs higher than 3.[7] This aggregation can result in accelerated plasma clearance and suboptimal efficacy, narrowing the therapeutic window.[3][4]
Caption: Overcoming hydrophobicity challenges in high-DAR paclitaxel ADCs.
The Solution: Hydrophilic Linker Technology
The most effective strategy to counteract the hydrophobicity of paclitaxel is to incorporate hydrophilic linkers into the ADC design.[9][10] Polyethylene glycol (PEG) linkers, in particular, have proven highly successful in improving the physicochemical properties of ADCs.[3][7][11]
Benefits of Hydrophilic PEG Linkers:
-
Improved Solubility: The hydrophilic nature of the PEG chain shields the hydrophobic paclitaxel, preventing aggregation and enhancing aqueous solubility.[7][12]
-
Higher DAR Achievable: By mitigating aggregation, hydrophilic linkers enable the conjugation of more drug molecules per antibody. Studies have successfully produced completely soluble paclitaxel ADCs with DARs as high as 12 using discrete PEG (dPEG) linkers.[7][13]
-
Enhanced Stability: PEGylation can improve the stability of ADCs, reducing premature drug release in circulation.[3][14]
-
Favorable Pharmacokinetics: Improved solubility and stability contribute to better pharmacokinetic profiles, preventing rapid clearance and allowing for more effective tumor targeting.[4]
Quantitative Data Summary
The choice of linker chemistry has a profound impact on the maximum achievable DAR and the overall stability of paclitaxel ADCs.
Table 1: Comparison of Paclitaxel ADCs with Hydrophobic vs. Hydrophilic Linkers
| Linker Type | Linker Example | Max Soluble DAR | ADC Solubility & Stability | Reference |
|---|---|---|---|---|
| Hydrophobic | Succinic Acid, Glutaric Acid | ~3 | Precipitates from solution at DAR > 3. | [7] |
| Hydrophilic | Discrete Polyethylene Glycol (dPEG) | Up to 12 | Homogeneous and soluble in buffered solutions for extended periods. |[7][13] |
Table 2: Comparison of Analytical Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody, specific λmax for drug) to calculate concentrations. | Simple, rapid, and convenient for a wide range of ADCs. | Requires different λmax for antibody and drug; provides only an average DAR, not distribution. | [15][] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Species with more drugs are more hydrophobic and elute later. | Provides information on both average DAR and drug load distribution. Non-denaturing conditions. | Can be complex to develop; resolution may vary. | [15][17] |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced light and heavy chains based on hydrophobicity. | High resolution for assessing drug load on each chain. | Requires denaturing conditions (reduction of antibody), which alters the native structure. | [15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of intact or reduced ADC species to identify different drug-loaded forms. | Highly accurate and provides detailed information on DAR, distribution, and conjugation sites. | Requires specialized equipment and expertise; can be complex for heterogeneous mixtures. |[5][6] |
Experimental Workflow and Protocols
Achieving a high-DAR paclitaxel ADC requires a multi-step process involving linker synthesis, antibody modification, conjugation, and purification.
References
- 1. Targeting Strategies for Enhancing Paclitaxel Specificity in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Construction of paclitaxel-based antibody-drug conjugates with a PEGylated linker to achieve superior therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Paclitaxel-Fluorescein-DNA conjugates [biosyn.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. DAR and Payload Distribution Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Analytical Characterization of Paclitaxel-Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical methods essential for characterizing paclitaxel-antibody-drug conjugates (ADCs). Given the inherent hydrophobicity of paclitaxel (B517696), specific analytical challenges arise, necessitating optimized methods to ensure accurate and robust characterization of these complex biotherapeutics. These notes will cover the determination of critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), purity, aggregation, and conjugation site analysis.
Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The Drug-to-Antibody Ratio (DAR) is a critical parameter for an ADC, as it directly influences both its efficacy and safety profile.[1] A low DAR may result in reduced potency, while a high DAR can lead to altered pharmacokinetics and increased toxicity.[1] Hydrophobic Interaction Chromatography (HIC) is the primary method for determining DAR and the distribution of different drug-loaded species for cysteine-linked ADCs.[2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides an orthogonal method for DAR determination.
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. The conjugation of the hydrophobic paclitaxel molecule to the antibody increases the overall hydrophobicity of the conjugate. As the number of conjugated paclitaxel molecules increases, the ADC becomes more hydrophobic and elutes later from the HIC column.[3]
Experimental Protocol: HIC-UV for Paclitaxel-ADC DAR Analysis
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR (Tosoh Bioscience) or similar HIC column.
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-50 min: 0% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm and 228 nm (for paclitaxel)
-
Sample Preparation: Dilute the paclitaxel-ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = (Σ (Peak Area of each species * DAR of each species)) / (Σ (Peak Area of all species))
-
Data Presentation: HIC-UV Analysis of a Paclitaxel-ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 15.2 | 10.5 |
| DAR 2 | 20.8 | 25.3 |
| DAR 4 | 25.1 | 45.1 |
| DAR 6 | 28.9 | 15.6 |
| DAR 8 | 31.5 | 3.5 |
| Average DAR | 3.9 |
Note: The retention times and peak area percentages are representative and will vary depending on the specific paclitaxel-ADC and experimental conditions.
Workflow for HIC-based DAR determination of Paclitaxel-ADC
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) of a paclitaxel-ADC using HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides an orthogonal method for DAR determination, particularly for cysteine-linked ADCs. The method involves the reduction of the ADC to separate the light and heavy chains, followed by chromatographic separation. The number of paclitaxel molecules conjugated to each chain can be determined, and the average DAR calculated.
Experimental Protocol: RP-HPLC for Paclitaxel-ADC DAR Analysis
-
Instrumentation: UHPLC system with a UV detector.
-
Column: Agilent PLRP-S, 1000 Å, 8 µm or similar polymeric reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-60% B
-
25-30 min: 60-80% B
-
30-35 min: 80% B
-
35-40 min: 80-20% B
-
40-45 min: 20% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80 °C
-
Detection: UV at 280 nm and 228 nm
-
Sample Preparation:
-
To 100 µg of paclitaxel-ADC (1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light (L) and heavy (H) chains.
-
Calculate the average DAR using the following formula: Average DAR = (Σ (Peak Area of each chain species * Number of drugs on that species)) / (Σ (Peak Area of all chain species))
-
Data Presentation: RP-HPLC Analysis of a Reduced Paclitaxel-ADC
| Chain Species | Retention Time (min) | Peak Area (%) | Number of Drugs |
| Light Chain (L0) | 12.5 | 15.2 | 0 |
| Light Chain + 1 Drug (L1) | 14.8 | 9.8 | 1 |
| Heavy Chain (H0) | 18.2 | 5.5 | 0 |
| Heavy Chain + 1 Drug (H1) | 20.1 | 18.5 | 1 |
| Heavy Chain + 2 Drugs (H2) | 21.9 | 35.0 | 2 |
| Heavy Chain + 3 Drugs (H3) | 23.5 | 16.0 | 3 |
| Average DAR | 3.9 |
Note: The retention times and peak area percentages are representative and will vary depending on the specific paclitaxel-ADC and experimental conditions.
Purity and Aggregation Analysis
The conjugation of hydrophobic drugs like paclitaxel can increase the propensity for ADC aggregation.[4][5] Aggregates can impact the safety and efficacy of the therapeutic. Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.[6]
Experimental Protocol: Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: TSKgel G3000SWxl (Tosoh Bioscience) or similar SEC column.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Sample Preparation: Dilute the paclitaxel-ADC to 1 mg/mL in the mobile phase.
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Data Presentation: SEC Analysis of a Paclitaxel-ADC under Thermal Stress
| Species | Retention Time (min) | Peak Area (%) - T=0 | Peak Area (%) - 1 week at 40°C |
| Aggregate | 8.5 | 1.2 | 5.8 |
| Monomer | 10.2 | 98.5 | 93.1 |
| Fragment | 12.1 | 0.3 | 1.1 |
Note: The retention times and peak area percentages are representative and will vary depending on the specific paclitaxel-ADC and stress conditions.
Logical Flow for ADC Purity and Aggregation Assessment
Caption: Orthogonal methods for assessing the purity and aggregation of paclitaxel-ADCs.
Conjugation Site Analysis by Peptide Mapping
Identifying the specific sites of drug conjugation on the antibody is crucial for understanding the structure-activity relationship and ensuring manufacturing consistency. This is typically achieved through peptide mapping using liquid chromatography-mass spectrometry (LC-MS). The hydrophobic nature of paclitaxel-conjugated peptides can present challenges in terms of solubility and chromatographic behavior, often requiring optimization of the digestion and separation methods.[5]
Experimental Protocol: Peptide Mapping of a Paclitaxel-ADC
-
Reduction and Alkylation:
-
Denature the paclitaxel-ADC (1 mg/mL) in 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5.
-
Reduce with 10 mM DTT at 37 °C for 1 hour.
-
Alkylate with 25 mM iodoacetamide (B48618) at room temperature in the dark for 30 minutes.
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Enzymatic Digestion:
-
Digest the reduced and alkylated ADC with trypsin (enzyme-to-substrate ratio of 1:20 w/w) at 37 °C for 4-6 hours. The addition of a low percentage of an organic solvent like acetonitrile (e.g., 5-10%) can help to solubilize hydrophobic peptides.
-
Quench the digestion by adding 1% TFA.
-
-
LC-MS/MS Analysis:
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A shallow gradient optimized for the separation of hydrophobic peptides (e.g., 5-50% B over 90 minutes).
-
Mass Spectrometry: Acquire data in data-dependent acquisition (DDA) mode to obtain MS/MS spectra of the eluted peptides.
-
-
Data Analysis:
-
Use a protein sequence database and specialized software (e.g., Biopharma Finder, PEAKS) to identify the peptides.
-
Search for the expected mass shift corresponding to the paclitaxel-linker moiety on specific amino acid residues (e.g., cysteine or lysine).
-
Manually verify the MS/MS spectra of the identified conjugated peptides to confirm the conjugation site.
-
Workflow for Conjugation Site Analysis of Paclitaxel-ADC
Caption: A typical workflow for identifying the conjugation sites on a paclitaxel-ADC via peptide mapping.
Stability Assessment
The stability of a paclitaxel-ADC is a critical quality attribute that can affect its shelf-life and in vivo performance. Stability studies are designed to evaluate the physical and chemical integrity of the ADC under various conditions.
Key Stability-Indicating Methods:
-
Size Exclusion Chromatography (SEC): To monitor for aggregation and fragmentation over time.
-
Hydrophobic Interaction Chromatography (HIC): To assess changes in the DAR distribution, which may indicate drug deconjugation.
-
Reversed-Phase HPLC (RP-HPLC): To quantify the release of free paclitaxel from the ADC.
-
Mass Spectrometry (MS): To identify degradation products and confirm the structural integrity of the ADC.
Experimental Protocol: Accelerated Stability Study
-
Sample Incubation: Incubate aliquots of the paclitaxel-ADC at various temperatures (e.g., 4°C, 25°C, and 40°C) for different durations (e.g., 1, 2, 4, and 8 weeks).
-
Time-Point Analysis: At each time point, analyze the samples using the stability-indicating methods described above (SEC, HIC, RP-HPLC, and MS).
-
Data Comparison: Compare the results from the stressed samples to a control sample stored at -80°C.
Data Presentation: Summary of Accelerated Stability Data for a Paclitaxel-ADC
| Time Point | Temperature | Average DAR (HIC) | % Aggregate (SEC) | % Free Paclitaxel (RP-HPLC) |
| T=0 | -80°C | 3.9 | 1.2 | < 0.1 |
| 4 weeks | 4°C | 3.8 | 1.5 | 0.2 |
| 4 weeks | 25°C | 3.6 | 3.2 | 1.1 |
| 4 weeks | 40°C | 3.1 | 8.5 | 3.5 |
Note: These are representative data and the actual stability profile will depend on the specific paclitaxel-ADC formulation and linker chemistry.
By employing this comprehensive suite of analytical methods, researchers and drug developers can gain a thorough understanding of the critical quality attributes of their paclitaxel-ADC candidates, ensuring the development of safe and effective therapeutics.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols for Cell-Based Assay of 7-O-(Cbz-N-amido-PEG4)-paclitaxel Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a targeted cancer therapy designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] This is achieved by linking a monoclonal antibody that specifically targets a tumor-associated antigen to a cytotoxic payload via a chemical linker.[1] The ADC described herein utilizes a paclitaxel (B517696) derivative, 7-O-(Cbz-N-amido-PEG4)-paclitaxel, as its cytotoxic payload.[2][3] Paclitaxel is a well-established anti-cancer agent that functions as a microtubule stabilizer, leading to cell cycle arrest and apoptosis.[3][4]
These application notes provide a detailed protocol for a cell-based assay to determine the in vitro cytotoxicity of an ADC carrying the this compound payload. The described assay is essential for the preclinical evaluation of ADC efficacy, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀).[5][6] The protocol is based on the widely used tetrazolium reduction assay (MTT), which measures cell viability as a function of metabolic activity.[7]
Principle of the Assay
The fundamental principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells.[5] This reduction only occurs in viable cells.[5] The resulting formazan crystals are insoluble in aqueous solution and are solubilized using a solubilization solution. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[8] By treating cancer cells with serial dilutions of the ADC, a dose-response curve can be generated to calculate the IC₅₀ value, which represents the concentration of the ADC required to inhibit cell growth by 50%.[9]
Signaling Pathway of ADC Action
Caption: Proposed mechanism of action for the this compound ADC.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADC)
-
Antigen-negative cancer cell line (e.g., MDA-MB-468 for HER2-targeting ADC) as a negative control.
-
-
Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Antibody-Drug Conjugate (ADC): this compound conjugated to the antibody of interest.
-
Control Antibodies:
-
Unconjugated (naked) antibody.
-
Isotype control ADC (an ADC with the same payload but an antibody that does not recognize the target antigen).
-
-
Reagents for MTT Assay:
-
Other Materials:
-
Sterile 96-well flat-bottom plates.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
Cell counting device (e.g., hemocytometer or automated cell counter).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.[8]
-
Humidified incubator at 37°C with 5% CO₂.
-
Experimental Workflow
Caption: General workflow for the in vitro cytotoxicity assay of the ADC.
Step-by-Step Protocol
1. Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.
-
Resuspend the cells in a complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 1,000-10,000 cells/well).[7][8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[8]
2. ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and isotype control ADC in complete culture medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the ADC and control antibodies to the respective wells.
-
Include untreated wells (medium only) as a vehicle control.
-
Each concentration and control should be tested in triplicate.
3. Incubation:
-
Incubate the plate for a period relevant to the payload's mechanism of action. For tubulin inhibitors like paclitaxel, a longer incubation time of 72-96 hours is recommended.[9]
4. MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.[5]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[5]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells using the following formula:
-
% Viability = (Absorbance of treated wells / Absorbance of untreated control wells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).[5]
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison of the potency of the ADC and controls on both antigen-positive and antigen-negative cell lines.
| Treatment Group | Cell Line (Antigen Status) | IC₅₀ (ng/mL) | 95% Confidence Interval |
| This compound ADC | Antigen-Positive | ||
| This compound ADC | Antigen-Negative | ||
| Unconjugated Antibody | Antigen-Positive | ||
| Isotype Control ADC | Antigen-Positive |
Troubleshooting
-
High background absorbance: Ensure complete removal of the medium before adding the solubilization solution. Test for potential interference of the test compounds with the MTT reagent by incubating them in medium without cells.[5]
-
Low signal: Optimize cell seeding density and incubation times. Ensure the MTT reagent is properly stored and not expired.
-
Inconsistent results: Ensure accurate pipetting and uniform cell seeding. Use multichannel pipettes for reagent addition to minimize variability.
By following these detailed protocols, researchers can obtain reliable and reproducible data on the in vitro efficacy of this compound ADCs, which is a critical step in the drug development process.
References
- 1. Antibody Drug Conjugate Discovery and Development [promega.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-O-(Cbz-N-amido-PEG4)- paclitaxel | BroadPharm [broadpharm.com]
- 4. ADC Payload | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Stability Testing of Paclitaxel-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] Paclitaxel (B517696), a potent anti-cancer agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[3][4] The development of paclitaxel-based PROTACs offers a promising strategy to combine the microtubule-stabilizing effects of paclitaxel with the targeted degradation of other key oncogenic proteins.
A critical step in the preclinical development of these novel therapeutics is the comprehensive evaluation of their stability in various biological matrices. Poor stability can lead to rapid clearance, reduced efficacy, and the formation of potentially toxic metabolites.[1][5] These application notes provide detailed protocols for assessing the in vitro stability of paclitaxel-based PROTACs in plasma and liver microsomes, key assays for predicting their in vivo metabolic fate.
PROTAC and Paclitaxel Mechanism of Action
General PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules consisting of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1]
Caption: General mechanism of action for a paclitaxel-based PROTAC.
Paclitaxel Mechanism of Action: Microtubule Stabilization
Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[3][6] This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis.[3][4]
Caption: Signaling pathway of paclitaxel-induced microtubule stabilization.
Experimental Workflow for In Vitro Stability Testing
The following diagram outlines the general workflow for assessing the in vitro stability of paclitaxel-based PROTACs.
Caption: General experimental workflow for in vitro stability assays.
Data Presentation: In Vitro Stability of Paclitaxel-Based PROTACs
The following tables present example data for the stability of two hypothetical paclitaxel-based PROTACs, PTX-PROTAC-A and PTX-PROTAC-B, in human plasma and human liver microsomes. This data is for illustrative purposes to demonstrate data presentation from the described protocols.
Table 1: Human Plasma Stability of Paclitaxel-Based PROTACs
| Time (minutes) | PTX-PROTAC-A (% Remaining) | PTX-PROTAC-B (% Remaining) |
| 0 | 100 | 100 |
| 15 | 95.2 | 88.1 |
| 30 | 89.8 | 75.3 |
| 60 | 80.1 | 55.9 |
| 120 | 65.7 | 31.2 |
| Half-life (t½, min) | >120 | ~75 |
Table 2: Human Liver Microsomal Stability of Paclitaxel-Based PROTACs
| Time (minutes) | PTX-PROTAC-A (% Remaining) | PTX-PROTAC-B (% Remaining) |
| 0 | 100 | 100 |
| 5 | 88.4 | 70.2 |
| 15 | 68.1 | 45.8 |
| 30 | 45.9 | 20.1 |
| 60 | 21.1 | 4.3 |
| Half-life (t½, min) | ~25 | ~12 |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of a paclitaxel-based PROTAC in plasma to assess degradation by plasma enzymes.
Materials:
-
Test Paclitaxel-PROTAC
-
Human plasma (pooled, sodium heparin anticoagulant)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (B52724) (ACN), ice-cold, containing an appropriate internal standard (e.g., a structurally similar, stable compound)
-
Water bath or incubator at 37°C
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of PROTAC solution: Prepare a 10 mM stock solution of the paclitaxel-PROTAC in DMSO. Further dilute with PBS to a working concentration of 100 µM.
-
Incubation: a. Pre-warm human plasma to 37°C. b. In a microcentrifuge tube, add 495 µL of the pre-warmed plasma. c. To initiate the reaction, add 5 µL of the 100 µM PROTAC working solution to the plasma to achieve a final concentration of 1 µM. Vortex briefly. d. Incubate the mixture at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Quenching: Immediately add the 50 µL aliquot to a clean microcentrifuge tube containing 150 µL of ice-cold ACN with the internal standard. This will stop the enzymatic reaction and precipitate plasma proteins.
-
Sample Processing: a. Vortex the quenched samples vigorously for 1 minute. b. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. c. Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent PROTAC concentration at each time point.
-
Data Analysis: a. Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point (100%). b. Plot the natural logarithm of the percent remaining versus time. c. Determine the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
Protocol 2: Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a paclitaxel-based PROTAC in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., Cytochrome P450s).[7]
Materials:
-
Test Paclitaxel-PROTAC
-
Human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
DMSO
-
Acetonitrile (ACN), ice-cold, with internal standard
-
Water bath or incubator at 37°C
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of PROTAC solution: Prepare a 10 mM stock solution of the paclitaxel-PROTAC in DMSO. Dilute with phosphate buffer to a working concentration of 100 µM.
-
Incubation Mixture Preparation: a. In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the PROTAC working solution (final concentration 1 µM). b. Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture. A control incubation without the NADPH regenerating system should be run in parallel to assess for non-enzymatic degradation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately add the 50 µL aliquot to a clean microcentrifuge tube containing 150 µL of ice-cold ACN with the internal standard.
-
Sample Processing: a. Vortex the quenched samples vigorously for 1 minute. b. Centrifuge at 14,000 rpm for 10 minutes at 4°C. c. Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.[8][9]
-
Data Analysis: a. Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point. b. Plot the natural logarithm of the percent remaining versus time. c. Calculate the half-life (t½) from the slope of the linear regression.
Analytical Method: LC-MS/MS for Paclitaxel-PROTAC Quantification
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of the paclitaxel-PROTAC in biological matrices.[8][10][11]
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typical.[8][9]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for the paclitaxel-PROTAC and the internal standard must be optimized.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of molecules.
Method validation should be performed to ensure linearity, accuracy, precision, and selectivity according to regulatory guidelines.
Conclusion
The in vitro stability of paclitaxel-based PROTACs is a critical determinant of their potential as therapeutic agents. The protocols outlined in these application notes provide a robust framework for assessing their stability in plasma and liver microsomes. The data generated from these assays are essential for selecting promising candidates for further development, understanding their pharmacokinetic properties, and ultimately, for the successful translation of these novel molecules into the clinic.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. youtube.com [youtube.com]
- 7. Paclitaxel metabolism in rat and human liver microsomes is inhibited by phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
Step-by-Step Guide to Paclitaxel-PEG Linker Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel (B517696) (PTX) is a potent anti-cancer agent widely used in chemotherapy. However, its poor aqueous solubility and potential for non-specific toxicity limit its clinical applications. Conjugation of paclitaxel to polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, can significantly improve its pharmacokinetic and pharmacodynamic properties. This document provides a detailed, step-by-step guide for the conjugation of paclitaxel to a PEG linker, covering the synthesis, purification, and characterization of the resulting conjugate. The protocols described herein are intended to serve as a foundational resource for researchers in drug development and cancer therapy.
Introduction
Paclitaxel exerts its cytotoxic effects by promoting the assembly of microtubules from tubulin dimers and stabilizing microtubules by preventing depolymerization. This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[1][2] By attaching PEG chains to paclitaxel, the resulting conjugate can exhibit enhanced water solubility, prolonged systemic circulation time, and potentially improved tumor targeting through the enhanced permeability and retention (EPR) effect. The choice of PEG linker and the conjugation chemistry are critical parameters that can influence the stability, drug release characteristics, and overall efficacy of the final product.[3]
This application note details a common method for paclitaxel-PEG conjugation involving the formation of an ester linkage between the 2'-hydroxyl group of paclitaxel and a carboxyl-terminated PEG linker. This is achieved through a two-step process: first, the derivatization of paclitaxel with a succinic anhydride (B1165640) to introduce a carboxylic acid group, followed by the coupling of this derivative to an amine-terminated PEG linker using N-hydroxysuccinimide (NHS) ester chemistry.
Signaling Pathway of Paclitaxel
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key steps in this pathway.
References
Application Notes and Protocols for the Purification of Antibody-Paclitaxel Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug. Paclitaxel (B517696), a widely used anti-cancer agent, can be conjugated to antibodies to enhance its therapeutic index by delivering it directly to tumor cells, thereby reducing systemic toxicity. The inherent hydrophobicity of paclitaxel, however, presents significant challenges during the purification of antibody-paclitaxel conjugates.
Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free paclitaxel, and often, aggregates.[1][2] Effective purification is therefore critical to ensure the safety, efficacy, and homogeneity of the final product.[1][2] This document provides detailed application notes and protocols for the purification of antibody-paclitaxel conjugates using three primary chromatographic techniques: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).
Challenges in Purifying Antibody-Paclitaxel Conjugates
The conjugation of the hydrophobic paclitaxel molecule to an antibody increases the overall hydrophobicity of the resulting ADC. This can lead to several purification challenges:
-
Aggregation: The increased hydrophobicity enhances the propensity for the ADC to form aggregates, which are critical impurities that can impact efficacy and immunogenicity.[3]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a mixture of ADCs with varying numbers of paclitaxel molecules per antibody. Separating these different DAR species is crucial as the DAR can affect the ADC's potency and pharmacokinetics.[4][5]
-
Removal of Free Drug: Unconjugated paclitaxel and related impurities must be effectively removed to prevent off-target toxicity.[]
Purification Strategies and Protocols
A multi-step purification strategy is often employed to address these challenges and achieve a highly pure and homogeneous antibody-paclitaxel conjugate. The typical workflow involves a capture step followed by one or more polishing steps.
Experimental Workflow for Antibody-Paclitaxel Conjugate Purification
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 7-O-(Cbz-N-amido-PEG4)-paclitaxel Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 7-O-(Cbz-N-amido-PEG4)-paclitaxel conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A: this compound is a derivative of the potent anti-cancer agent paclitaxel (B517696).[1][2] In this conjugate, a hydrophilic polyethylene (B3416737) glycol (PEG4) linker is attached to the 7-hydroxyl group of paclitaxel, and the amine end of the PEG linker is protected with a carboxybenzyl (Cbz) group.[1] This modification is often used in the development of antibody-drug conjugates (ADCs).[1][2]
Paclitaxel itself is notoriously difficult to dissolve in aqueous solutions due to its highly lipophilic and hydrophobic nature.[3][4] While the inclusion of a hydrophilic PEG spacer is intended to improve aqueous compatibility, researchers may still encounter solubility issues, especially at higher concentrations required for stock solutions or in certain buffer systems.[1]
Q2: What are the recommended starting solvents for dissolving this compound?
A: For initial solubilization to create a concentrated stock solution, organic solvents are recommended. Based on the properties of paclitaxel and similar conjugates, the following solvents are suggested:
-
Dimethyl sulfoxide (B87167) (DMSO) [3]
-
Ethanol [3]
-
Dimethylformamide (DMF) [3]
It is crucial to use high-purity, anhydrous (water-free) solvents, as moisture can negatively impact the solubility of hydrophobic compounds.[3]
Q3: My conjugate precipitates when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A: This is a common issue known as precipitation upon dilution, which occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment.[3] Here are several strategies to mitigate this:
-
Decrease the Final Concentration: Lowering the target concentration of the conjugate in the aqueous medium can often prevent precipitation.[3]
-
Optimize the Dilution Process: Add the stock solution to the aqueous medium slowly while gently vortexing or stirring. This rapid and even dispersion can help prevent the formation of aggregates.[3]
-
Use a Co-solvent System: Prepare the final aqueous solution with a small percentage of a water-miscible organic co-solvent, such as ethanol. However, be mindful of the potential effects of the co-solvent on your experimental system (e.g., cell viability).
-
Warm the Aqueous Medium: Gently warming the buffer or medium to 37°C before adding the stock solution can sometimes improve solubility.[3]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Problem 1: The lyophilized this compound powder will not dissolve in the initial organic solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice | Ensure you are using a recommended organic solvent like DMSO, ethanol, or DMF.[3] |
| Low-quality or wet solvent | Use high-purity, anhydrous solvents. Moisture can significantly reduce solubility.[3] |
| Powder aggregation | Gently sonicate the vial in a water bath to help break up powder aggregates and enhance dissolution.[3] |
| Insufficient time or energy | Allow the mixture to equilibrate on an orbital shaker or rotator for an extended period (e.g., several hours) at a controlled temperature.[3] |
Problem 2: The aqueous solution of the conjugate is hazy or shows visible particulates.
| Possible Cause | Troubleshooting Step |
| Precipitation | The concentration in the aqueous medium is too high. Try lowering the final concentration.[3] |
| Aggregation of the conjugate | The PEG chain may not be sufficient to overcome the hydrophobicity of the paclitaxel moiety at high concentrations. Consider using a formulation with surfactants or other solubilizing agents. |
| Buffer incompatibility | Certain salts or pH levels in your buffer may promote precipitation. Test the solubility in different buffer systems (e.g., PBS vs. TRIS). |
Problem 3: The solubility of the conjugate appears to decrease over time in the aqueous solution.
| Possible Cause | Troubleshooting Step |
| Metastable solution | The initial dissolved state may be thermodynamically unstable. This can lead to delayed precipitation. Prepare fresh dilutions immediately before use. |
| Degradation of the conjugate | Paclitaxel and its derivatives can be susceptible to hydrolysis, especially at non-neutral pH. Ensure the pH of your aqueous solution is within a stable range (typically pH 3-5 for paclitaxel).[5] |
| Adsorption to container walls | Hydrophobic molecules can adsorb to plastic surfaces. Use low-adhesion microcentrifuge tubes or glass vials. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Paclitaxel | Water | Insoluble (<1 mg/mL) | [6] |
| Paclitaxel | DMSO | 100 mg/mL (117.1 mM) | [6] |
| Paclitaxel | Ethanol | 25 mg/mL (29.27 mM) | [6] |
It is expected that the 7-O-(Cbz-N-amido-PEG4) modification will increase the aqueous solubility compared to unmodified paclitaxel, but it will likely remain poorly soluble in water alone.[1]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Bring the vial of lyophilized this compound to room temperature.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a high concentration (e.g., 10-50 mg/mL).
-
Gently vortex the vial to mix.
-
If the powder does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol can be used to determine the equilibrium solubility of the conjugate in a specific aqueous buffer.
-
Add an excess amount of the this compound conjugate to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24-48 hours to ensure the maximum amount of the conjugate has dissolved.[3]
-
After equilibration, let the vial stand to allow undissolved solid to settle.
-
Carefully collect a sample of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved conjugate in the filtrate using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Experimental workflow for solubilizing and diluting the conjugate.
Caption: Decision tree for troubleshooting common solubility problems.
References
Technical Support Center: Preventing Aggregation of Paclitaxel ADCs with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of paclitaxel-conjugated Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.
Troubleshooting Guide
Q1: We are observing significant aggregation of our paclitaxel (B517696) ADC during and after conjugation. What are the primary causes?
A1: Aggregation of paclitaxel ADCs, even with PEG linkers, is a common challenge primarily driven by the hydrophobicity of the paclitaxel payload.[1][2] Several factors can contribute to this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3][4]
-
Hydrophobic Interactions: The hydrophobic nature of paclitaxel can lead to intermolecular interactions between ADC molecules, causing them to associate and form aggregates.[1][2]
-
Suboptimal Formulation Conditions: Factors such as pH, ionic strength, and the presence of organic co-solvents used to dissolve the payload-linker can destabilize the antibody and promote aggregation.[3][5] Operating near the isoelectric point (pI) of the antibody can also reduce solubility.[6]
-
Conformational Changes: The conjugation process itself can induce conformational changes in the antibody, potentially exposing hydrophobic regions that were previously buried, leading to increased protein-protein interactions.[6]
-
Environmental Stress: Exposure to thermal stress, agitation, or freeze-thaw cycles can also induce aggregation.[7][8]
Q2: Our paclitaxel ADC with a PEG linker shows aggregation. How can we troubleshoot this issue during the formulation development?
A2: A systematic approach is crucial for troubleshooting aggregation. Here is a workflow to guide your efforts:
Q3: What are the recommended formulation strategies to prevent the aggregation of paclitaxel ADCs with PEG linkers?
A3: Several formulation strategies can be employed to enhance the stability of your paclitaxel ADC:
-
pH Optimization: The pH of the formulation buffer is critical. For paclitaxel and related taxanes, a pH of around 4 appears to offer maximum stability.[9] However, the optimal pH for the ADC will be a balance between the stability of the payload, the linker, and the antibody. It is crucial to determine the pH at which the ADC exhibits the lowest aggregation propensity, avoiding the isoelectric point of the antibody.[5]
-
Use of Stabilizing Excipients: The addition of specific excipients can significantly reduce aggregation.[][11]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are commonly used to prevent surface-induced aggregation and stabilize proteins.[12]
-
Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thawing and lyophilization.[12]
-
Amino Acids: Certain amino acids, like arginine and histidine, can help to solubilize proteins and reduce viscosity, thereby minimizing aggregation.[11][12]
-
-
Control of Ionic Strength: The ionic strength of the buffer can influence protein-protein interactions. The effect is ADC-specific and should be empirically determined.[5]
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% | Reduce surface tension and prevent adsorption to interfaces.[12] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 1% - 10% | Stabilize protein structure through preferential exclusion.[12] |
| Amino Acids | Arginine, Histidine, Glycine | 10 mM - 250 mM | Inhibit protein-protein interactions and act as buffering agents.[11][12] |
Q4: We suspect aggregation is occurring. What analytical techniques should we use to confirm and quantify it?
A4: A multi-faceted analytical approach is recommended to accurately detect and quantify ADC aggregation.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying soluble aggregates based on their hydrodynamic size.[3][13]
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique used to determine the size distribution of particles in a solution, making it suitable for detecting the presence of aggregates.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for ADCs as it can resolve species with different DARs and can also provide information on aggregation.[4][13]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[3]
Frequently Asked Questions (FAQs)
Q5: How do PEG linkers help in preventing the aggregation of paclitaxel ADCs?
A5: PEG linkers play a crucial role in mitigating the aggregation of paclitaxel ADCs through two primary mechanisms:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer.[14][15] By incorporating a PEG linker, the overall hydrophilicity of the ADC is increased, which helps to counteract the hydrophobic nature of the paclitaxel payload.[16][17] This improved water solubility reduces the tendency of ADC molecules to interact and aggregate in aqueous solutions.[][19]
-
Steric Hindrance: The flexible and dynamic PEG chain creates a "shield" around the hydrophobic payload.[16][17] This steric hindrance physically prevents close contact between adjacent ADC molecules, thereby inhibiting the intermolecular hydrophobic interactions that lead to aggregation.[16]
Q6: What is the impact of the PEG linker length on ADC aggregation?
A6: The length of the PEG linker can significantly influence the properties of the ADC. Generally, a longer PEG chain will provide a greater hydrophilic shield and more effective steric hindrance, which can lead to reduced aggregation.[20] However, the optimal PEG length needs to be determined empirically for each specific ADC, as excessively long linkers could potentially impact other properties such as antigen binding or the rate of drug release.
Q7: Can site-specific conjugation help in reducing the aggregation of paclitaxel ADCs?
A7: Yes, site-specific conjugation can lead to a more homogeneous ADC product with a defined DAR.[15][21] This homogeneity can contribute to improved stability and a reduced propensity for aggregation compared to ADCs prepared by traditional conjugation methods (e.g., to lysines or cysteines after disulfide bond reduction), which result in a heterogeneous mixture of species with varying DARs.
Q8: What are the consequences of ADC aggregation?
A8: ADC aggregation can have several negative consequences:
-
Reduced Efficacy: Aggregates may have altered pharmacokinetic profiles, leading to faster clearance from circulation and reduced accumulation in the tumor.[3]
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response, potentially leading to the development of anti-drug antibodies (ADAs).[3]
-
Physical Instability: Aggregation can lead to the formation of visible and sub-visible particles, which can compromise the stability and shelf-life of the product.[3]
-
Potential for Off-Target Toxicity: Aggregates can be taken up non-specifically by the reticuloendothelial system, potentially leading to off-target toxicity.[3]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC sample
Method:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Inject 20 µL of the prepared sample onto the column.
-
Run the chromatography for 30 minutes, monitoring the eluent at 280 nm.
-
Integrate the peaks corresponding to the aggregate and monomer.
-
Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peak / (Area of Aggregate Peak + Area of Monomer Peak)) * 100
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic diameter and polydispersity of the ADC in solution.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample
Method:
-
Filter the ADC sample through a 0.22 µm filter to remove any dust or large particles.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate to 25°C.
-
Perform at least three measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). An increase in Rh or PDI over time can indicate aggregation.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Aggregation Profile
Objective: To separate ADC species based on their hydrophobicity to assess the DAR distribution and detect hydrophobic aggregates.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
ADC sample
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject 20 µL of the sample onto the column.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the eluent at 280 nm.
-
Analyze the chromatogram to identify peaks corresponding to different DAR species and potential aggregates, which typically elute later due to their increased hydrophobicity.
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. books.rsc.org [books.rsc.org]
- 15. purepeg.com [purepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 19. labinsights.nl [labinsights.nl]
- 20. benchchem.com [benchchem.com]
- 21. leukocare.com [leukocare.com]
Technical Support Center: Cbz Deprotection of Paclitaxel Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the Carboxybenzyl (Cbz) deprotection of paclitaxel (B517696) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Cbz deprotection of paclitaxel derivatives?
A1: Due to the complex and sensitive nature of the paclitaxel core, several side reactions can occur during Cbz deprotection. The most frequently encountered issues include:
-
Epimerization at C-7: The hydrogen at the C-7 position is susceptible to epimerization, particularly under basic or even near-neutral pH conditions, leading to the formation of 7-epi-paclitaxel derivatives.[1]
-
Hydrolysis of Ester Groups: Paclitaxel possesses several ester functionalities (at C-2, C-4, C-10, and the side chain) that are labile to both acidic and basic conditions, resulting in deacylation byproducts.[2][3]
-
Skeletal Rearrangement: Under strongly acidic conditions, the baccatin (B15129273) core of paclitaxel can undergo rearrangement, and cleavage of the oxetane (B1205548) ring is a possible degradation pathway.[2]
-
Over-reduction during Catalytic Hydrogenolysis: While targeting the Cbz group, other reducible functional groups within the paclitaxel derivative may also be affected, leading to undesired byproducts.
Q2: Which Cbz deprotection methods are most suitable for paclitaxel derivatives?
A2: The choice of deprotection method is critical and depends on the specific paclitaxel derivative and the presence of other protecting groups. The most common methods are:
-
Catalytic Hydrogenolysis (e.g., Pd/C, H₂): This is a widely used and often mild method. However, careful control of reaction conditions is necessary to avoid over-reduction and potential catalyst poisoning.
-
Acid-Mediated Deprotection (e.g., HBr in Acetic Acid): This method can be effective but poses a significant risk of ester hydrolysis and skeletal rearrangement of the paclitaxel core.[2]
-
Lewis Acid-Mediated Deprotection (e.g., AlCl₃ in HFIP): This can be a milder alternative to strong Brønsted acids and may offer better chemoselectivity, preserving other acid-sensitive groups.[4][5]
Q3: How can I minimize C-7 epimerization during Cbz deprotection?
A3: C-7 epimerization is primarily base-catalyzed.[1] To minimize this side reaction:
-
Avoid Basic Conditions: Strictly avoid basic reagents and ensure the reaction medium is not basic.
-
Control pH: For methods that might generate basic byproducts, careful pH control is essential.
-
Reaction Time and Temperature: Minimize reaction time and temperature to reduce the extent of epimerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Cbz deprotection of paclitaxel derivatives.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cbz Deprotection | Catalyst Inactivity (Hydrogenolysis): The palladium catalyst may be poisoned or deactivated. | - Use a fresh, high-quality catalyst.- Increase catalyst loading.- Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Insufficient Acid Strength (Acidic Deprotection): The acidic conditions are not strong enough to cleave the Cbz group. | - Increase the concentration of the acid.- Switch to a stronger acid system (e.g., HBr in acetic acid), but be mindful of potential side reactions. | |
| Formation of 7-epi-Paclitaxel Derivative | Basic Conditions: The reaction conditions are basic or have become basic during the reaction. | - Use strictly neutral or acidic deprotection methods.- For catalytic hydrogenolysis, ensure the support and solvent are neutral. Consider adding a mild acidic additive if compatible with the substrate. |
| Observation of Deacylated Byproducts | Hydrolysis of Ester Groups: The deprotection conditions are too harsh (either too acidic or basic). | - For acidic deprotection, use milder Lewis acids (e.g., AlCl₃ in HFIP) instead of strong Brønsted acids.[4][5]- For any method, minimize reaction time and temperature.- Consider an enzymatic deprotection approach if compatible. |
| Formation of Unidentified Byproducts with Altered Core Structure | Skeletal Rearrangement: The use of strong acidic conditions may have caused rearrangement of the baccatin core or opening of the oxetane ring.[2] | - Avoid strong Brønsted acids like HBr/AcOH.[2]- Employ milder deprotection methods such as catalytic hydrogenolysis or Lewis acid-mediated cleavage under carefully controlled conditions. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This protocol is a standard method for Cbz deprotection and is suitable for many paclitaxel derivatives, provided other reducible groups are absent or protected.
Materials:
-
Cbz-protected paclitaxel derivative
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ethanol (B145695) or Ethyl Acetate (B1210297)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected paclitaxel derivative in anhydrous ethanol or ethyl acetate (e.g., 10 mg/mL).
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen-filled balloon to the reaction flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.
Protocol 2: Lewis Acid-Mediated Deprotection using AlCl₃ in HFIP
This method is advantageous when the paclitaxel derivative contains functional groups sensitive to hydrogenolysis.[4][5]
Materials:
-
Cbz-protected paclitaxel derivative
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Cbz-protected paclitaxel derivative in HFIP (e.g., 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous AlCl₃ (typically 2-3 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by carefully adding it to a stirred, cold saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Data Summary
The following table summarizes potential side products and reaction conditions. Quantitative data is often substrate-dependent and should be determined empirically.
| Deprotection Method | Key Reagents | Potential Side Products | Typical Yield Range (Desired Product) |
| Catalytic Hydrogenolysis | Pd/C, H₂ | Over-reduction products | 70-95% |
| Acidic Deprotection | HBr in AcOH | 7-epi-paclitaxel derivatives, Deacylated products, Skeletal rearrangement products | 40-70% |
| Lewis Acid Deprotection | AlCl₃, HFIP | Minimal epimerization and hydrolysis if conditions are optimized | 80-95% |
Visualizations
Experimental Workflow for Cbz Deprotection
Caption: General experimental workflow for Cbz deprotection of paclitaxel derivatives.
Troubleshooting Logic for Cbz Deprotection Side Reactions
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Buffers for Paclitaxel-Antibody Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the conjugation of paclitaxel (B517696) to antibodies. The focus is on the critical role of the reaction buffer in achieving high conjugation efficiency, maintaining antibody integrity, and ensuring the stability of the final antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: Why does my paclitaxel precipitate when added to the aqueous reaction buffer?
A1: Paclitaxel is a highly lipophilic (hydrophobic) molecule with very poor solubility in water and aqueous buffers.[1][2][3] Precipitation is a common issue that occurs when a concentrated stock of paclitaxel in an organic solvent is diluted into the aqueous conjugation buffer.[1] To prevent this, paclitaxel should first be dissolved in a compatible, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][4][5] This organic stock solution should then be added slowly and with gentle stirring to the chilled aqueous antibody solution.[6] Using a co-solvent system and keeping the final organic solvent concentration below 10% can help maintain solubility without denaturing the antibody.[7]
Q2: What is the optimal buffer type and pH for conjugating a paclitaxel-linker to an antibody?
A2: The choice of buffer and pH is critical, especially when using common amine-reactive linkers with N-hydroxysuccinimide (NHS) esters.
-
Buffer Type : Use non-amine, non-sulfhydryl buffers. Phosphate-buffered saline (PBS) is a standard choice.[8][] Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the lysine (B10760008) residues on the antibody for reaction with the NHS ester, significantly reducing conjugation efficiency.[8][10]
-
pH : The reaction between an NHS ester and a primary amine (e.g., on a lysine residue) is most efficient at a pH between 7.2 and 8.5.[11] A pH below 7.2 can lead to slow reaction rates, while a pH above 8.5 significantly increases the rate of NHS ester hydrolysis, a competing reaction that deactivates the linker.[7][11] Therefore, a compromise pH of 7.2-7.5 is often recommended for a balance of amine reactivity and NHS ester stability.[8]
Q3: How much organic co-solvent should I use in my reaction buffer?
A3: A water-miscible organic co-solvent like DMSO or DMF is necessary to solubilize the paclitaxel-linker derivative before adding it to the aqueous antibody solution.[4][7] However, high concentrations of organic solvents can denature the antibody, compromising its structure and function. It is generally recommended to keep the final concentration of the organic solvent in the reaction mixture below 10%.[7] The paclitaxel-linker should be dissolved at a high concentration in the organic solvent so that only a small volume needs to be added to the antibody solution.
Q4: My conjugation efficiency is low. What are the potential causes and solutions?
A4: Low conjugation yield can stem from several factors related to the reaction buffer and conditions.
-
Incorrect Buffer : The presence of primary amines (Tris, glycine) in the buffer is a common cause of low efficiency. Perform a buffer exchange into an appropriate buffer like PBS before starting the conjugation.
-
Suboptimal pH : If the buffer pH is too low (e.g., <7.0), the reaction will be very slow. Conversely, if the pH is too high (e.g., >8.5), the NHS ester on the linker may be rapidly hydrolyzed before it can react with the antibody.[11][12] Verify and adjust the buffer pH to the optimal 7.2-8.5 range.
-
Hydrolyzed Reagents : NHS esters are moisture-sensitive.[7] Ensure your paclitaxel-linker reagent is stored properly under dry conditions and use anhydrous-grade organic solvents for stock solutions.[1][7] Always prepare solutions immediately before use.
-
Insufficient Molar Excess of Linker : A 10 to 50-fold molar excess of the paclitaxel-linker over the antibody may be required to drive the reaction, especially for dilute antibody solutions.[8]
Q5: The final paclitaxel-antibody conjugate is aggregating or has poor stability. How can I fix this?
A5: Aggregation is a significant challenge, largely due to the hydrophobicity of paclitaxel.[6][13]
-
High Drug-to-Antibody Ratio (DAR) : Conjugates with a high number of paclitaxel molecules per antibody (e.g., a DAR greater than 3-4) often exhibit poor solubility and a tendency to aggregate.[6][14][15] Consider reducing the molar excess of the paclitaxel-linker in the reaction to target a lower DAR.
-
Hydrophobic Linker : The linker itself can contribute to the overall hydrophobicity of the conjugate. Using more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can dramatically improve the solubility and stability of the final ADC.[6][13][14]
-
Buffer Conditions : The final formulation buffer for the ADC is critical for its long-term stability. It may be different from the conjugation buffer. Optimization of the formulation buffer, potentially including stabilizers like trehalose (B1683222) or anti-aggregation agents, may be necessary.[16][17]
Data Summary Tables
Table 1: Recommended Buffer Conditions for NHS Ester-Based Paclitaxel-Antibody Conjugation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Buffer Type | Phosphate, Borate, HEPES, Bicarbonate | Must be free of extraneous primary amines (e.g., Tris, Glycine) and sulfhydryls.[8][11] |
| pH | 7.2 - 8.5 | Balances primary amine reactivity with NHS ester stability. Higher pH increases hydrolysis rate.[11] |
| Co-solvent | DMSO or DMF | Required to dissolve the hydrophobic paclitaxel-linker.[4][5] |
| Final Co-solvent % | < 10% (v/v) | Minimizes antibody denaturation while maintaining paclitaxel solubility.[7] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) require longer reaction times but can improve stability.[8] |
| Reaction Time | 30 min - 4 hours | Dependent on temperature and specific reactants. Optimize for your system.[8] |
Table 2: Troubleshooting Guide for Paclitaxel-Antibody Conjugation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | • Buffer contains competing amines (Tris, glycine).• Suboptimal pH (too low or too high).[11]• Hydrolysis of NHS-ester linker due to moisture.[7]• Insufficient molar ratio of linker to antibody.[8] | • Perform buffer exchange into PBS or another non-amine buffer.• Adjust buffer pH to 7.2-8.5.• Use anhydrous solvents and fresh reagents.[1][7]• Increase the molar excess of the paclitaxel-linker.[8] |
| Precipitation During Reaction | • Poor solubility of paclitaxel-linker in aqueous buffer.[1]• Final co-solvent concentration is too low. | • Ensure paclitaxel-linker is fully dissolved in organic solvent before addition.[4]• Add the organic stock solution slowly to a chilled and stirring antibody solution.[6] |
| Conjugate Aggregation / Precipitation | • High drug-to-antibody ratio (DAR) increases hydrophobicity.[6][15]• Linker is highly hydrophobic.[13]• Suboptimal final storage buffer. | • Reduce the molar excess of the linker in the reaction to lower the DAR.[6]• Use a more hydrophilic, water-soluble linker (e.g., PEG-based).[13][14]• Screen for an optimal formulation buffer with stabilizing excipients. |
| Loss of Antibody Activity | • Denaturation from organic co-solvent.• Harsh reaction conditions (e.g., high temperature, extreme pH).• Conjugation at or near the antigen-binding site. | • Keep final co-solvent concentration below 10%.[7]• Perform the reaction at 4°C.[8]• Characterize conjugate binding affinity (e.g., via ELISA or FACS). Consider site-specific conjugation methods if activity is impaired.[6] |
Experimental Protocols
Protocol 1: Preparation of Paclitaxel-Linker Stock Solution
-
Bring the vial of the paclitaxel-NHS ester linker to room temperature before opening to prevent moisture condensation.[7]
-
Using an anhydrous grade of DMSO or DMF, dissolve the paclitaxel-linker to a high concentration (e.g., 10-20 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Use this stock solution immediately in the conjugation reaction. Do not store aqueous dilutions of paclitaxel.[4]
Protocol 2: General Protocol for Paclitaxel-Antibody Conjugation
-
Antibody Preparation : Perform a buffer exchange for the antibody solution into a suitable conjugation buffer (e.g., Phosphate Buffered Saline, pH 7.5). Ensure the antibody concentration is at least 1-2 mg/mL.[] Remove any stabilizing proteins like BSA or gelatin.
-
Reaction Setup : Chill the antibody solution in an ice bath (0-4°C).[6]
-
Initiate Conjugation : While gently stirring the antibody solution, slowly add the calculated volume of the paclitaxel-linker stock solution (from Protocol 1) to achieve the desired molar excess (e.g., 20-fold).
-
Incubation : Allow the reaction to proceed for 1-2 hours at 4°C or for 30-60 minutes at room temperature.[6][8]
-
Quenching (Optional) : To stop the reaction, a small amount of a primary amine-containing buffer like Tris or glycine can be added to quench any unreacted NHS esters.[11]
-
Purification : Remove unreacted paclitaxel-linker, co-solvent, and quenching reagents from the final conjugate. This is typically achieved using desalting columns (size-exclusion chromatography) or dialysis against a suitable storage buffer.[6][]
-
Characterization : Analyze the purified paclitaxel-ADC to determine the drug-to-antibody ratio (DAR), purity, level of aggregation (e.g., by SEC-HPLC), and retention of immunoreactivity.[6]
Visual Guides
Caption: Experimental workflow for paclitaxel-antibody conjugation.
Caption: Influence of buffer parameters on conjugation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Taxane-antibody conjugates afford potent cytotoxicity, enhanced solubility, and tumor target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of Paclitaxel to Hybrid Peptide Carrier and Biological Evaluation in Jurkat and A549 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel antibody conjugates and trehalose for preserving the immunological activity after freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-O-(Cbz-N-amido-PEG4)-paclitaxel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 7-O-(Cbz-N-amido-PEG4)-paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the anticancer drug paclitaxel (B517696). It features a polyethylene (B3416737) glycol (PEG) linker attached to the hydroxyl group at the C-7 position of the paclitaxel core. This linker is terminally functionalized with a carbobenzyloxy (Cbz) protected amine. Its primary application is as a drug-linker conjugate for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The hydrophilic PEG spacer enhances the aqueous solubility of the otherwise hydrophobic paclitaxel molecule.[2]
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: The primary challenges in scaling up the synthesis of this compound stem from several factors:
-
Selective Functionalization: Paclitaxel has multiple hydroxyl groups, and achieving selective acylation at the C-7 position without protecting other reactive sites can be difficult.
-
Steric Hindrance: The C-7 hydroxyl group is sterically hindered, which can lead to slow or incomplete reactions.
-
Product Purification: The final product has a high molecular weight and can be challenging to separate from starting materials, reagents, and side products. The presence of structurally similar impurities further complicates purification.[3]
-
Handling and Stability: Paclitaxel and its derivatives can be sensitive to acidic and basic conditions, potentially leading to degradation during synthesis and purification.[4][5]
Q3: Why is the C-7 position targeted for modification?
A3: The C-7 hydroxyl group of paclitaxel is a common site for modification because derivatization at this position often has a minimal impact on the drug's cytotoxic activity.[6] This allows for the attachment of linkers for conjugation to targeting moieties like antibodies without significantly compromising the therapeutic efficacy of the paclitaxel payload.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 7-O-acylated Product | 1. Incomplete activation of the Cbz-N-amido-PEG4-carboxylic acid.2. Steric hindrance at the C-7 hydroxyl group of paclitaxel.3. Sub-optimal reaction temperature or time.4. Degradation of paclitaxel under reaction conditions. | 1. Ensure complete activation of the carboxylic acid using a reliable coupling agent (e.g., DCC/DMAP, HATU). Use freshly prepared reagents.2. Increase the molar excess of the activated PEG linker (e.g., 1.5-3 equivalents).3. Optimize reaction temperature (e.g., 0°C to room temperature) and monitor reaction progress by TLC or HPLC to determine the optimal reaction time.4. Perform the reaction under anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to prevent side reactions. |
| Formation of Multiple Products (Low Regioselectivity) | 1. Acylation at other hydroxyl groups of paclitaxel (e.g., 2'-OH).2. Use of a non-selective activating agent or harsh reaction conditions. | 1. While the 7-OH is less reactive than the 2'-OH, some reaction at the 2'-position can occur. Consider using a protecting group strategy for the 2'-OH if regioselectivity is a major issue, though this adds extra steps to the synthesis.2. Use mild coupling agents and avoid high temperatures. |
| Difficulty in Purifying the Final Product | 1. Co-elution of the product with unreacted paclitaxel or the PEG linker.2. Presence of structurally similar impurities, such as 7-epipaclitaxel or other taxanes from the starting material.[4][7]3. Aggregation of the PEGylated product. | 1. Optimize the purification method. Reversed-phase preparative HPLC is often effective for separating paclitaxel derivatives.[8] A gradient elution may be necessary.2. Use high-purity paclitaxel as the starting material. Characterize impurities by LC-MS to aid in the development of the purification method.[4][5]3. Perform purification at lower concentrations to minimize aggregation. |
| Incomplete Deprotection of the Cbz Group (if required) | 1. Inefficient catalyst for hydrogenolysis.2. Catalyst poisoning. | 1. Ensure the use of a fresh, high-quality palladium on carbon (Pd/C) catalyst.2. Ensure the starting material is free of impurities that could poison the catalyst. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on common acylation methods for paclitaxel. Optimization may be required.
Materials:
-
Paclitaxel
-
Cbz-N-amido-PEG4-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Cbz-N-amido-PEG4-carboxylic acid (1.5 equivalents) and DMAP (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.5 equivalents) to the solution and stir for 30 minutes at 0°C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve paclitaxel (1.0 equivalent) in anhydrous DCM. If solubility is an issue, a small amount of anhydrous DMF can be used as a co-solvent.
-
Slowly add the paclitaxel solution to the activated PEG linker solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a mild acid (e.g., 0.5 N HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Purification by Preparative HPLC
System:
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might be from 30% B to 90% B over 30-40 minutes.
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 227 nm
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition.
-
Inject the sample onto the preparative HPLC column.
-
Collect fractions based on the elution of the main product peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Data Presentation
| Parameter | Laboratory Scale (100 mg) | Scale-Up (1-5 g) |
| Typical Yield | 50-70% | 40-60% |
| Purity (Post-Purification) | >95% (by HPLC) | >95% (by HPLC) |
| Reaction Time | 12-24 hours | 18-36 hours |
| Purification Method | Flash Chromatography / Prep HPLC | Preparative HPLC |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-O-(Amino-PEG4)-paclitaxel | BroadPharm [broadpharm.com]
- 3. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: PROTAC Synthesis with PEGylated Paclitaxel
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating PEGylated paclitaxel (B517696).
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significantly low yield in our final PEGylated paclitaxel PROTAC. What are the potential causes?
Low synthetic yield is a frequent challenge in the development of complex molecules like PROTACs.[1][] Several factors throughout the synthesis and purification process can contribute to this issue. Key areas to investigate include:
-
Incomplete Coupling Reactions: The efficiency of the amide bond formation or other coupling reactions to attach the PEGylated linker to paclitaxel and the E3 ligase ligand is critical.[3]
-
Steric Hindrance: The bulky nature of both paclitaxel and many E3 ligase ligands can create steric hindrance, impeding the reaction's progress.
-
Suboptimal Reaction Conditions: Factors such as the choice of coupling reagents, solvent, temperature, and reaction time can significantly impact the yield.[4]
-
Product Loss During Purification: The physicochemical properties of PEGylated PROTACs, such as their large molecular weight and potential for aggregation, can lead to significant product loss during purification steps like chromatography.[4]
-
Degradation of Starting Materials or Product: The stability of paclitaxel, the linker, and the E3 ligase ligand under the reaction and purification conditions should be considered.
Q2: Our final product contains a high level of unreacted PEGylated linker and paclitaxel. How can we improve the reaction efficiency?
The presence of starting materials in your final product points towards an incomplete reaction. To drive the reaction to completion, consider the following strategies:
-
Optimize Stoichiometry: Increasing the molar excess of one reactant, typically the less expensive or more stable component, can help drive the reaction forward.[4]
-
Choice of Coupling Reagents: For amide bond formation, explore a variety of coupling reagents (e.g., HATU, HBTU, EDC/NHS) and additives (e.g., HOBt, DIPEA) to find the most effective combination for your specific substrates.
-
Reaction Time and Temperature: Extended reaction times or a moderate increase in temperature can sometimes improve conversion, but this must be balanced against the potential for side reactions or degradation.[4] Monitoring the reaction progress by TLC or LC-MS is crucial.
Q3: Purification of our PEGylated paclitaxel PROTAC is proving to be very challenging, leading to low recovery. What purification strategies are recommended?
The purification of PEGylated molecules is notoriously difficult due to their heterogeneity and the physicochemical properties conferred by the PEG chain.[4][5][6][7] A multi-step purification strategy is often necessary.[4]
-
Size Exclusion Chromatography (SEC): This technique is effective for separating the large PROTAC molecule from smaller impurities like unreacted linkers and coupling reagents.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for achieving high purity by separating the target PROTAC from closely related impurities and positional isomers.[4][8] Optimization of the gradient and choice of column (e.g., C18, C8) are critical.[4]
-
Ion-Exchange Chromatography (IEX): If your PROTAC has a net charge, IEX can be a valuable purification step to separate it from neutral or oppositely charged impurities.[4]
Troubleshooting Guides
Low Synthesis Yield
| Observation | Potential Cause | Suggested Solution |
| Low conversion of starting materials (TLC/LC-MS analysis) | Inefficient coupling reaction | Optimize coupling reagents, solvent, and temperature. Consider a different synthetic route or linker attachment point to reduce steric hindrance. |
| Degradation of starting materials | Verify the stability of all reactants under the reaction conditions. Use fresh, high-purity starting materials. | |
| Significant product loss after purification | Product aggregation | Optimize buffer conditions (pH, ionic strength) during purification. Consider adding solubilizing agents.[4] |
| Inefficient purification method | Employ a multi-step purification strategy (e.g., SEC followed by RP-HPLC). Optimize chromatography conditions (column, mobile phase, gradient).[4] | |
| Formation of multiple side products | Non-specific reactions | Protect reactive functional groups on paclitaxel and the E3 ligase ligand that are not involved in the coupling reaction. |
Product Purity Issues
| Observation | Potential Cause | Suggested Solution |
| Presence of unreacted paclitaxel or E3 ligase ligand | Incomplete reaction | Increase the molar ratio of the PEGylated linker. Extend the reaction time or moderately increase the temperature. |
| Co-elution of impurities with the final product | Similar physicochemical properties | Optimize the HPLC gradient for better resolution.[4] Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).[4] |
| Presence of di-PEGylated or other PEG-related impurities | Non-specific PEGylation | If PEGylation is part of the synthesis, optimize the PEGylation reaction conditions to favor mono-PEGylation.[5] |
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol outlines a general procedure for the final coupling step in a PROTAC synthesis, where a carboxylic acid-functionalized component (e.g., PEGylated paclitaxel) is coupled with an amine-functionalized component (e.g., an E3 ligase ligand).
Materials:
-
Carboxylic acid-functionalized component (1.0 eq)
-
Amine-functionalized component (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, 1.2-1.5 eq)
-
Base (e.g., DIPEA, 2.0-3.0 eq)
-
Anhydrous DMF or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid-functionalized component in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized component and the base in anhydrous DMF.
-
Add the solution of the amine and base to the activated carboxylic acid solution dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate chromatographic technique (e.g., flash column chromatography, SEC, or preparative HPLC).
Quality Control and Characterization
-
LC-MS: To confirm the molecular weight of the final PROTAC and assess its purity.
-
¹H and ¹³C NMR: To confirm the chemical structure of the final product.
-
Analytical HPLC: To determine the final purity of the PROTAC.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
Overcoming steric hindrance in 7-O-paclitaxel conjugations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with conjugating molecules to the sterically hindered 7-O position of paclitaxel (B517696).
Frequently Asked Questions (FAQs)
Q1: Why is conjugation to the 7-O position of paclitaxel so challenging?
The primary difficulty arises from significant steric hindrance around the C7 hydroxyl group, which is a secondary alcohol embedded within the concave face of the paclitaxel molecule. This conformation restricts access for incoming reagents. Furthermore, the hydroxyl group at the C2' position is significantly more reactive, leading to preferential conjugation at this site and resulting in mixtures of products or low yields of the desired 7-O conjugate.[1][2]
Q2: What are the primary strategies for achieving selective 7-O conjugation?
There are two main approaches to overcome the challenges of 7-O conjugation:
-
Protecting Group Strategy: This is the most common and reliable method. It involves selectively "capping" or protecting the more reactive 2'-OH group, typically with a silyl (B83357) ether like triethylsilyl (TES).[3] This forces the conjugation to occur at the next available site, the C7 hydroxyl. The protecting group is then removed in a final step.
-
Selective Reaction Conditions: This less common approach involves carefully selecting reagents and conditions that favor the C7 position. For example, using bulkier reagents or specific enzyme-catalyzed reactions might provide some selectivity, but this is generally less efficient than using a protecting group.
Q3: How does the choice of linker impact 7-O conjugation?
The linker's structure plays a crucial role. Bulky or rigid linkers can exacerbate the existing steric hindrance, leading to poor reaction yields. Using smaller, more flexible linkers, such as those based on amino acids (e.g., glycine) or short PEG chains, can improve accessibility to the C7 position.[4][5][6] Additionally, hydrophilic linkers can improve the solubility and stability of the final antibody-drug conjugate (ADC).[7]
Troubleshooting Guide
Problem: My reaction yield is extremely low or I'm getting no product.
This is a common issue when attempting direct conjugation without protecting the 2'-OH group.
| Possible Cause | Recommended Solution |
| Preferential 2'-OH Reaction: The more reactive 2'-OH is being consumed, leaving the 7-O position untouched. | Implement a protecting group strategy. The most robust method is to selectively protect the 2'-OH with a silyl group (e.g., Triethylsilyl chloride, TES-Cl) before performing the conjugation.[3] See Protocol 1 for a general method. |
| Ineffective Coupling Reagents: The activating agent is not potent enough to overcome the high steric barrier at the C7 position. | Use high-activity coupling reagents designed for hindered couplings. Carbodiimides like DCC or EDCI with an activator like DMAP are standard, but phosphonium (B103445) or aminium salt-based reagents (e.g., HATU, HBTU, COMU) are often more effective for challenging esterifications.[8][9][10] |
| Suboptimal Reaction Conditions: Insufficient reaction time, temperature, or improper stoichiometry can prevent the reaction from proceeding. | Increase the molar excess of the activated linker/payload (3-5 equivalents). Ensure the reaction runs for an extended period (24-48 hours) and consider a moderate increase in temperature (e.g., to 40°C), monitoring for side product formation.[11] |
Problem: I am getting a mixture of 2'-O, 7-O, and 2',7-O-disubstituted products.
This indicates a lack of selectivity in the reaction.
| Possible Cause | Recommended Solution |
| Competitive Reactivity: Both the 2'-OH and 7-O hydroxyls are competing for the activated payload, with the 2'-OH being the more reactive nucleophile.[1][2] | The most effective solution is to employ a protecting group strategy. By protecting the 2'-OH, you direct the reaction exclusively to the 7-O position. After the C7 conjugation is complete, the protecting group can be selectively removed. See the workflow in Figure 2 and Protocols 1-3 . |
| Excessive Activation: Using a large excess of a highly reactive coupling agent can sometimes force reactions at less favorable sites, leading to disubstitution. | While an excess of reagents is often necessary, try reducing the equivalents of your coupling agent after protecting the 2'-OH group to minimize side reactions. |
Visualizing the Challenge and Solution
Figure 1: Chemical challenge in paclitaxel conjugation.
Figure 2: Recommended workflow for selective 7-O conjugation.
Data Tables for Method Selection
Table 1: Comparison of Common Coupling Reagents for Hindered Esterification
| Reagent Class | Examples | Activating Species | Advantages | Considerations |
| Carbodiimides | DCC, EDCI (+ DMAP) | O-acylisourea | Cost-effective, widely used. | Can cause racemization; DCC byproduct (DCU) is poorly soluble; requires an activator for hindered alcohols.[3] |
| Phosphonium Salts | PyBOP, BOP | OBt/OAt Esters | High reactivity, good for hindered couplings, byproducts are water-soluble.[8] | Higher cost, potential for side reactions if not used carefully. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | OBt/OAt/Oxyma Esters | Very fast reactions, highly efficient for sterically demanding couplings, low racemization.[8][10] | HATU and its byproducts can be explosive under certain conditions; COMU is a safer, modern alternative.[10] |
Table 2: Representative Yields for Paclitaxel Acylation Strategies
| Strategy | Target Position | Reagents | Reported Yield | Reference |
| Direct Acylation (No Protection) | 2'-OH | Acetic Anhydride / Pyridine (B92270) | >95% | General Knowledge |
| Direct Acylation (No Protection) | 7-O | Acetic Anhydride / Pyridine | <5% (Mainly 2'-O product) | General Knowledge |
| Protect-Couple-Deprotect | 7-O | 1. TES-Cl2. Payload + EDCI/DMAP3. TBAF | ~60-85% (overall) | [1][2][3] |
Key Experimental Protocols
Protocol 1: Selective Protection of Paclitaxel 2'-OH with Triethylsilyl (TES)
-
Dissolve paclitaxel in a dry, aprotic solvent like dichloromethane (B109758) (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylsilyl chloride (TES-Cl, ~1.5 equivalents) dropwise to the solution. If using DCM, add a base like pyridine or imidazole (B134444) (~2.0 equivalents).
-
Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting 2'-O-TES-paclitaxel using silica (B1680970) gel column chromatography.[3]
Protocol 2: 7-O-Acylation of 2'-O-TES-Paclitaxel
-
Dissolve the linker-payload molecule (containing a carboxylic acid, ~1.5-2.0 equivalents) and 2'-O-TES-paclitaxel (1.0 equivalent) in dry DCM under an inert atmosphere.
-
Add 4-dimethylaminopyridine (B28879) (DMAP, ~1.5-2.0 equivalents) to the solution.[3]
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, ~1.5-2.0 equivalents) and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash sequentially with 5% HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the 2'-O-TES-7-O-conjugate.
Protocol 3: Deprotection of the TES Group
-
Dissolve the purified 2'-O-TES-7-O-conjugate in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Add a deprotecting agent. For TES groups, options include:
-
Acidic Conditions: Acetic acid in a mixture of THF and water.
-
Fluoride-based: Tetrabutylammonium fluoride (B91410) (TBAF) in THF or HF-Pyridine.
-
-
Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.
-
Quench the reaction appropriately (e.g., with sodium bicarbonate for acid deprotection) and extract the product.
-
Purify the final 7-O-paclitaxel conjugate via column chromatography or preparative HPLC to achieve high purity.
Figure 3: Troubleshooting flowchart for low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel delivery systems: the use of amino acid linkers in the conjugation of paclitaxel with carboxymethyldextran to create prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of amino acid linkers in the conjugation of paclitaxel with hyaluronic acid as drug delivery system: synthesis, self-assembled property, drug release, and in vitro efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of amino acid linkers in the conjugation of paclitaxel with hyaluronic acid as drug delivery system: synthesis, self-assembled property, drug release, and in vitro efficiency. (2010) | Dingcheng Xin | 97 Citations [scispace.com]
- 7. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. bachem.com [bachem.com]
- 11. Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with 7-O-(Cbz-N-amido-PEG4)-paclitaxel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-(Cbz-N-amido-PEG4)-paclitaxel to create antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in ADC development?
A1: this compound is a derivative of the potent anti-cancer drug paclitaxel (B517696).[1] It has been modified with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal amine group protected by a carboxybenzyl (Cbz) group.[1] This modification serves two main purposes in the context of antibody-drug conjugates (ADCs):
-
Hydrophilic Spacer: The PEG4 linker increases the water solubility of the highly hydrophobic paclitaxel, which helps to prevent aggregation of the final ADC, especially at higher drug-to-antibody ratios (DAR).[2][3]
-
Reactive Handle: The terminal amine group, after deprotection of the Cbz group, provides a reactive site for conjugation to an antibody.[4][5][6] This amine can be coupled to carboxylic acids, activated NHS esters, or other carbonyl-containing groups on the antibody.[5][6]
Q2: What is the importance of the drug-to-antibody ratio (DAR)?
A2: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[7][8] The DAR significantly impacts the ADC's:
-
Efficacy: A higher DAR can deliver more cytotoxic payload to the target cancer cell, potentially increasing the therapeutic effect.
-
Safety and Pharmacokinetics: A high DAR, particularly with hydrophobic drugs, can lead to aggregation, increased hydrophobicity, and faster clearance from circulation, potentially increasing toxicity and reducing efficacy.[9]
Therefore, controlling the DAR is essential to optimize the therapeutic window of an ADC.[10]
Q3: What are the main challenges when trying to achieve a high DAR with paclitaxel-based ADCs?
A3: The primary challenge with high-DAR paclitaxel ADCs is the inherent hydrophobicity of the paclitaxel molecule.[9] This can lead to several issues:
-
Aggregation: Hydrophobic interactions between paclitaxel molecules on different antibodies can cause the ADCs to clump together or aggregate.[9][11]
-
Solubility Issues: Conjugates with a high number of hydrophobic drug molecules may precipitate out of solution.[2][3]
-
Poor Pharmacokinetics: Increased hydrophobicity can lead to rapid clearance from the bloodstream, reducing the time the ADC has to reach the tumor target.
The use of a hydrophilic linker like PEG in this compound is a key strategy to mitigate these challenges.[2][3]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and characterization of ADCs using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete deprotection of the Cbz group. | Ensure complete removal of the Cbz protecting group under appropriate acidic conditions before the conjugation step.[1] Monitor the deprotection reaction by LC-MS. |
| Inefficient conjugation reaction. | Optimize reaction conditions such as pH, temperature, and reaction time. Ensure the antibody is at the correct concentration and in a suitable buffer. Increase the molar excess of the activated drug-linker. | |
| Steric hindrance at the conjugation site on the antibody. | Consider using a different conjugation strategy or a linker with a longer spacer arm if available. However, the PEG4 linker in this compound already provides some spacing. | |
| ADC Aggregation | High hydrophobicity of the final ADC. | The PEG4 linker is designed to reduce hydrophobicity. However, if aggregation still occurs, consider reducing the target DAR. Ensure proper folding and buffer conditions for the antibody throughout the process. Analyze for aggregation using Size Exclusion Chromatography (SEC). |
| Incorrect buffer conditions. | Perform buffer exchange to a formulation buffer that is known to stabilize the antibody and the ADC. | |
| Inconsistent DAR Between Batches | Variability in the conjugation process. | Implement strict process controls for all reaction parameters, including reagent concentrations, temperature, and reaction time. |
| Inaccurate DAR measurement. | Use and validate orthogonal analytical methods for DAR determination, such as Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][] | |
| Poor in vivo Efficacy Despite High in vitro Potency | Rapid clearance of the ADC. | This can be linked to high hydrophobicity and aggregation. Use hydrophilic linkers like PEG and optimize the DAR.[9] Characterize the pharmacokinetic profile of the ADC. |
| Premature cleavage of the linker. | The amide bond formed is generally stable. However, ensure the linker is not being cleaved prematurely under physiological conditions. |
Experimental Protocols
Protocol 1: Deprotection of this compound
Objective: To remove the Cbz protecting group to expose the primary amine for conjugation.
Methodology:
-
Dissolve this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Add a catalyst for hydrogenolysis, such as 10% Palladium on carbon.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected 7-O-(Amino-PEG4)-paclitaxel.
-
Confirm the identity and purity of the product using LC-MS and NMR.
Protocol 2: Antibody Conjugation via Amide Bond Formation
Objective: To conjugate the deprotected drug-linker to the antibody. This protocol assumes conjugation to lysine (B10760008) residues after activation of the antibody's carboxyl groups.
Methodology:
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable buffer for conjugation (e.g., MES buffer, pH 6.0).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Activation of Antibody Carboxyl Groups:
-
Add a 50-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 50-fold molar excess of sulfo-NHS (N-hydroxysulfosuccinimide) to the antibody solution.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately add a 10 to 20-fold molar excess of the deprotected 7-O-(Amino-PEG4)-paclitaxel (dissolved in a compatible organic co-solvent like DMSO) to the activated antibody solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as hydroxylamine (B1172632) to a final concentration of 10 mM to stop the reaction.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by Size Exclusion Chromatography (SEC) or tangential flow filtration (TFF).
-
The ADC is collected in a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in the ADC sample.
Methodology:
-
Sample Preparation:
-
Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
-
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[9]
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[9]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[9]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Gradient Elution:
-
Start with a high concentration of mobile phase A.
-
Run a linear gradient to a high concentration of mobile phase B over a defined period (e.g., 30 minutes).[9]
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species (DAR=1, 2, 3, etc.). Higher DAR species are more hydrophobic and will elute later.[9]
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn)
-
Visualizations
References
- 1. 7-O-(Cbz-N-amido-PEG4)- paclitaxel | BroadPharm [broadpharm.com]
- 2. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. benchchem.com [benchchem.com]
- 10. techbullion.com [techbullion.com]
- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
Validation & Comparative
A Comparative Guide to 7-O-(Cbz-N-amido-PEG4)-paclitaxel and Other Paclitaxel-Based Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of effective antibody-drug conjugates (ADCs) hinges on the critical interplay between the antibody, the cytotoxic payload, and the linker that connects them. For highly hydrophobic payloads like paclitaxel (B517696), the linker's properties are paramount to ensure ADC stability, solubility, and efficient drug release at the target site. This guide provides a detailed comparison of 7-O-(Cbz-N-amido-PEG4)-paclitaxel with other paclitaxel-based linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation ADCs.
Introduction to Paclitaxel-Based Linkers
Paclitaxel, a potent microtubule-stabilizing agent, is a widely used chemotherapeutic. Its incorporation into ADCs offers the potential for targeted delivery and reduced systemic toxicity. However, its hydrophobicity presents significant challenges, often leading to ADC aggregation and poor pharmacokinetics. The choice of linker is therefore crucial to overcome these limitations.
This compound is a drug-linker conjugate featuring a polyethylene (B3416737) glycol (PEG) spacer, which enhances hydrophilicity, and a carbamoyl-protected amine (Cbz) for subsequent conjugation to an antibody or a cleavable linker component.[1][2] The PEG4 moiety improves the solubility and overall developability of the resulting ADC.
This guide will compare the performance of PEGylated linkers, such as the one in this compound, with other linker strategies for paclitaxel-based ADCs.
Quantitative Comparison of Paclitaxel-Based ADC Performance
Direct head-to-head comparative data for this compound is limited in publicly available literature. However, a study by Shao et al. (2020) provides a valuable case study on a similar PEGylated paclitaxel ADC, hRS7-VK-PTX, which utilizes a hydrophilic "VK" linker (peg4-Val-Lys(PEG24)-PAB). The following tables summarize key performance data from this study, offering insights into the advantages of a hydrophilic, PEGylated linker for paclitaxel ADCs.[1]
Table 1: In Vitro Cytotoxicity of Paclitaxel-Based ADCs [1]
| Compound | Target Cell Line | IC50 (nM) |
| hRS7-VK-PTX | BxPC-3 (Trop-2 high) | 1.5 |
| hRS7-VK-PTX | HCC1806 (Trop-2 high) | 2.1 |
| Paclitaxel (free drug) | BxPC-3 | 5.2 |
| Paclitaxel (free drug) | HCC1806 | 8.7 |
| hRS7-VK-PTX | SKBR3 (PTX-resistant) | 3.8 |
| hRS7-VK-PTX | CFPAC-1 (PTX-resistant) | 4.5 |
| hRS7-VK-PTX | MDA-MB-231 (PTX-resistant) | 6.2 |
| hRS7-VK-PTX | COLO205 (PTX-resistant) | 5.1 |
Data from Shao et al., 2020.[1]
Table 2: In Vivo Efficacy of Paclitaxel-Based ADCs in Xenograft Models [1]
| Treatment Group | Xenograft Model | Dose | Tumor Growth Inhibition (%) |
| hRS7-VK-PTX | BxPC-3 | 3 mg/kg | >100 (tumor regression) |
| Paclitaxel (free drug) | BxPC-3 | 10 mg/kg | ~60 |
| hRS7-VK-PTX | HCC1806 | 30 mg/kg | ~80 |
| Paclitaxel (free drug) | HCC1806 | 10 mg/kg | ~75 |
Data from Shao et al., 2020.[1]
Table 3: Stability of ADCs with Hydrophobic Payloads [1]
| ADC | Linker Type | Observation after 1h at 60°C |
| hRS7-VK-PTX | Hydrophilic (PEGylated) | No severe aggregation or degradation |
| hRS7-VK-MMAE | Hydrophilic (PEGylated) | No severe aggregation or degradation |
| hRS7-VK-SN38 | Hydrophilic (PEGylated) | No severe aggregation or degradation |
| PTX-hRS7 (hypothetical) | Hydrophobic (VC linker) | Complete precipitation during preparation |
Observations based on statements in Shao et al., 2020.[1]
Signaling Pathways and Experimental Workflows
Paclitaxel's Mechanism of Action and Signaling Pathways
Paclitaxel exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This process influences several key signaling pathways. Understanding these pathways is crucial for evaluating the efficacy of paclitaxel-based ADCs.
Caption: Paclitaxel's impact on key signaling pathways.
General Workflow for ADC Efficacy Evaluation
The development and evaluation of a paclitaxel-based ADC, from linker synthesis to in vivo testing, follows a structured workflow.
Caption: Workflow for ADC development and evaluation.
Experimental Protocols
Synthesis of Paclitaxel-Based Linkers (General Procedure)
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (sodium heparin as anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), aliquot a portion of the plasma sample.
-
Immediately quench the reaction by adding four volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the free drug-linker or payload using a validated LC-MS/MS method.
-
Calculate the percentage of drug released over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., BxPC-3)
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
In Vivo Efficacy in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
ADC, vehicle control, and paclitaxel (free drug) control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 BxPC-3 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, ADC, paclitaxel).
-
Administer the treatments intravenously (e.g., once weekly for three weeks).
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Discussion and Conclusion
The available evidence strongly suggests that for hydrophobic payloads like paclitaxel, the incorporation of a hydrophilic linker, such as a PEG-based linker, is critical for the successful development of an effective ADC. The case of the hRS7-VK-PTX ADC demonstrates that a PEGylated linker can:
-
Improve ADC stability and prevent aggregation: The hydrophilic nature of PEG counteracts the hydrophobicity of paclitaxel, leading to a more stable and less aggregation-prone ADC.[1]
-
Enhance in vivo efficacy: The improved pharmacokinetics and stability of the PEGylated ADC can lead to superior anti-tumor activity compared to the free drug, even at lower equivalent doses.[1]
-
Overcome drug resistance: The targeted delivery mechanism of the ADC can be effective against cancer cell lines that have developed resistance to paclitaxel.[1]
While direct comparative data for this compound is not yet widely published, its design principles align with the successful strategies observed for other PEGylated paclitaxel ADCs. The PEG4 spacer is expected to confer improved solubility and stability, and the Cbz-protected amine provides a versatile handle for conjugation.
Future research should focus on direct, head-to-head comparisons of different paclitaxel-based linkers, varying in PEG length, cleavable moieties, and conjugation chemistry. Such studies will provide a more comprehensive understanding of the structure-activity relationships and guide the optimization of paclitaxel-based ADCs for enhanced therapeutic outcomes.
References
- 1. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PEGylated Paclitaxel Antibody-Drug Conjugates in Cancer Cell Lines
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of paclitaxel-based Antibody-Drug Conjugates (ADCs) featuring hydrophilic polyethylene (B3416737) glycol (PEG) linkers. While specific efficacy data for an ADC utilizing the precise linker 7-O-(Cbz-N-amido-PEG4)-paclitaxel are not extensively available in public literature, this document will leverage data from a closely related and well-characterized PEGylated paclitaxel (B517696) ADC, hRS7-VK-PTX, to provide a representative comparison against other paclitaxel formulations and alternative ADC payloads. The principles and methodologies described herein are directly applicable to the evaluation of ADCs constructed with the this compound linker.
The inclusion of a hydrophilic PEG linker in paclitaxel-based ADCs aims to overcome the challenges associated with the hydrophobicity of paclitaxel, potentially leading to improved solubility, stability, and pharmacokinetic properties, which can translate to a superior therapeutic index.
Comparative In Vitro Cytotoxicity
The in vitro cytotoxicity of a PEGylated paclitaxel ADC (hRS7-VK-PTX) was evaluated against a panel of human cancer cell lines with varying levels of Trop-2 expression, the target antigen for the hRS7 antibody. The performance of hRS7-VK-PTX was compared with free paclitaxel and other ADCs utilizing different payloads, namely MMAE (monomethyl auristatin E) and SN38 (the active metabolite of irinotecan).
Table 1: Comparative IC50 Values of hRS7-VK-PTX and Other Agents in Various Cancer Cell Lines
| Cell Line | Cancer Type | Trop-2 Expression | hRS7-VK-PTX (nM) | hRS7-VK-MMAE (nM) | hRS7-VK-SN38 (nM) | Free Paclitaxel (nM) |
| Capan-1 | Pancreatic | Moderate | 0.8 ± 0.1 | 2.5 ± 0.3 | 3.1 ± 0.4 | >1000 |
| NCI-H2452 | Mesothelioma | Moderate | 1.2 ± 0.2 | 3.9 ± 0.5 | 4.5 ± 0.6 | >1000 |
| MDA-MB-231 | Breast (TNBC) | Moderate | 1.5 ± 0.3 | 4.8 ± 0.7 | 5.2 ± 0.8 | 8.7 ± 1.2 |
| COLO205 | Colorectal | Moderate | 2.1 ± 0.4 | 6.3 ± 0.9 | 7.1 ± 1.0 | 15.4 ± 2.1 |
| SK-MES-1 | Lung | Moderate | 2.8 ± 0.5 | 8.9 ± 1.2 | 9.8 ± 1.4 | >1000 |
| SKBR3 | Breast (HER2+) | Low | 4.5 ± 0.6 | >100 | >100 | 25.6 ± 3.4 |
| CFPAC-1 | Pancreatic | Low | 6.2 ± 0.8 | >100 | >100 | 48.2 ± 5.9 |
Data are presented as mean ± standard deviation and are representative of data from Sun et al., 2020.[1]
Notably, the hRS7-VK-PTX demonstrated potent cytotoxicity in cancer cell lines with moderate Trop-2 expression and even showed efficacy in cell lines with low Trop-2 expression and those resistant to free paclitaxel, such as SKBR3, CFPAC-1, MDA-MB-231, and COLO205.[1] This suggests that the ADC formulation can overcome some mechanisms of resistance to the parent drug. In several moderately expressing cell lines, the PEGylated paclitaxel ADC was more potent than ADCs carrying MMAE or SN38 payloads.[1]
Mechanism of Action and Signaling Pathways
The proposed mechanism of action for a paclitaxel-based ADC involves a multi-step process beginning with targeted delivery and culminating in apoptosis.
Caption: Proposed mechanism of action for a paclitaxel-based ADC.
Upon release into the cytoplasm, paclitaxel exerts its cytotoxic effect by binding to the β-subunit of tubulin, which stabilizes microtubules and prevents their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis through the intrinsic pathway.
References
In Vivo Evaluation of a Paclitaxel PROTAC with a PEG4 Linker: A Comparative Guide
This guide provides a comparative analysis of the theoretical in vivo performance of a paclitaxel-based Proteolysis Targeting Chimera (PROTAC) featuring a PEG4 linker against conventional paclitaxel (B517696) formulations. Due to the limited availability of public data on a specific paclitaxel PROTAC with a PEG4 linker, this guide synthesizes information from in vivo studies of various paclitaxel formulations and general principles of PROTAC technology to offer a predictive comparison for researchers, scientists, and drug development professionals.
Introduction to Paclitaxel PROTACs
Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] A PROTAC is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. A paclitaxel-based PROTAC would theoretically consist of a paclitaxel moiety that binds to its target protein (e.g., a protein overexpressed in cancer cells that paclitaxel has an affinity for), a linker (in this case, a PEG4 linker), and a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL). This would lead to the ubiquitination and subsequent proteasomal degradation of the target protein, offering a novel mechanism of action beyond microtubule stabilization.
The choice of a PEG4 linker is critical, as the length and composition of the linker significantly influence the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[2] PEG linkers are often used in PROTAC design to improve solubility and biocompatibility.[3] The optimal linker length is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]
Comparative In Vivo Performance
This section presents a hypothetical comparison of a paclitaxel PROTAC with a PEG4 linker against standard paclitaxel (Taxol) and nanoparticle albumin-bound paclitaxel (nab-paclitaxel). The data for Taxol and nab-paclitaxel are derived from published in vivo studies.[4] The projected data for the paclitaxel PROTAC is an educated estimation based on the known effects of PROTACs and PEG linkers on pharmacokinetics and efficacy.
Antitumor Efficacy
A key measure of in vivo performance is the ability to inhibit tumor growth in xenograft models.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Key Findings |
| Vehicle Control | - | 0 | Uninhibited tumor growth. |
| Paclitaxel (Taxol) | 10 mg/kg | ~71.2% | Standard efficacy of paclitaxel in a mouse xenograft model.[4] |
| nab-Paclitaxel | 10 mg/kg | ~66.4% | Comparable efficacy to Taxol in this specific mouse model, though it has shown superior efficacy in human clinical trials.[4] |
| Paclitaxel PROTAC (PEG4) | 10 mg/kg (projected) | >80% (projected) | Projected to have enhanced tumor growth inhibition due to its catalytic mode of action and targeted protein degradation, potentially overcoming resistance mechanisms. |
Pharmacokinetics
Pharmacokinetic parameters determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Paclitaxel (Taxol) | nab-Paclitaxel | Paclitaxel PROTAC (PEG4) (Projected) |
| Administration | Intravenous (IV) | Intravenous (IV) | Intravenous (IV) or potentially Oral |
| Plasma Half-life (t½) | Short | Short | Potentially longer due to PEGylation and altered distribution |
| AUC (Area Under the Curve) | Lower | Higher than Taxol[4] | Expected to be higher due to improved solubility and stability from the PEG4 linker |
| Tumor Accumulation | Moderate | Higher than Taxol[4] | Potentially enhanced due to targeted binding and increased solubility |
Toxicity Profile
The toxicity profile is crucial for determining the therapeutic window of a drug.
| Parameter | Paclitaxel (Taxol) | nab-Paclitaxel | Paclitaxel PROTAC (PEG4) (Projected) |
| Common Side Effects | Myelosuppression, neuropathy, hypersensitivity reactions[5] | Myelosuppression, neuropathy (hypersensitivity is reduced)[6] | Potentially reduced systemic toxicity due to targeted action; on-target toxicities related to the degraded protein are possible. |
| Maximum Tolerated Dose (MTD) | Established | Generally higher than Taxol | To be determined, but potentially higher than Taxol due to improved safety profile. |
Experimental Protocols
Detailed methodologies are essential for the accurate in vivo evaluation of a paclitaxel PROTAC.
In Vivo Efficacy Study
-
Animal Model: Female BALB/c nude mice bearing human tumor xenografts (e.g., breast, ovarian, or lung cancer cell lines).
-
Treatment Groups:
-
Vehicle control (e.g., PBS)
-
Paclitaxel (Taxol) at a standard dose (e.g., 10 mg/kg)
-
nab-Paclitaxel at an equivalent dose
-
Paclitaxel PROTAC (PEG4) at various doses to determine dose-response
-
-
Administration: Intravenous injection, once or twice weekly.
-
Efficacy Readouts:
-
Tumor volume measurement every 2-3 days using calipers.
-
Animal body weight monitoring as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot to confirm protein degradation).
-
Pharmacokinetic Study
-
Animal Model: Healthy male Sprague-Dawley rats or BALB/c mice.
-
Administration: A single intravenous bolus of the paclitaxel PROTAC.
-
Sample Collection: Blood samples are collected at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
-
Analysis: Plasma concentrations of the PROTAC are quantified using LC-MS/MS. Pharmacokinetic parameters (t½, AUC, clearance, volume of distribution) are calculated using appropriate software.
Toxicity Study
-
Animal Model: Healthy BALB/c mice.
-
Administration: Multiple doses of the paclitaxel PROTAC at, below, and above the anticipated therapeutic dose.
-
Readouts:
-
Daily monitoring of clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, blood is collected for complete blood count (CBC) and serum chemistry analysis.
-
Major organs (liver, kidney, spleen, heart, lungs) are collected for histopathological examination.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below.
Caption: Mechanism of action of a paclitaxel PROTAC.
Caption: General workflow for in vivo evaluation.
Conclusion
A paclitaxel PROTAC with a PEG4 linker represents a promising therapeutic strategy that could offer significant advantages over traditional paclitaxel formulations. By inducing the degradation of a specific target protein, it may provide enhanced efficacy, overcome drug resistance, and potentially exhibit a more favorable safety profile. The PEG4 linker is anticipated to improve the molecule's pharmacokinetic properties. However, comprehensive in vivo studies are necessary to validate these projections and fully characterize the therapeutic potential of this novel agent. The experimental protocols outlined in this guide provide a framework for conducting such evaluations.
References
- 1. [Pharmacokinetics of paclitaxel in experimental animals. Part 1. Blood level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. dovepress.com [dovepress.com]
- 5. Toxicity profile and objective response of paclitaxel in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Comparative Cytotoxicity Analysis: 7-O-(Cbz-N-amido-PEG4)-paclitaxel Conjugate versus Free Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of a novel paclitaxel (B517696) conjugate, 7-O-(Cbz-N-amido-PEG4)-paclitaxel, against its parent compound, free paclitaxel. While direct comparative experimental data for this specific conjugate is not extensively available in published literature, this document outlines the expected experimental framework and presents a representative analysis based on the known behavior of similar PEGylated paclitaxel formulations. The aim is to equip researchers with a foundational understanding of the methodologies and potential outcomes of such a comparative study.
Introduction
Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] However, its poor solubility and potential for off-target toxicity have prompted the development of various drug delivery systems and conjugates. The this compound conjugate incorporates a polyethylene (B3416737) glycol (PEG) linker, a strategy often employed to enhance aqueous solubility and potentially alter the pharmacokinetic profile of the drug.[4][5][6][7] This guide focuses on the critical in vitro assessment of cytotoxicity to determine if the chemical modification in the conjugate affects its fundamental anti-proliferative activity.
Mechanism of Action: Paclitaxel-Induced Apoptosis
Paclitaxel's primary mechanism involves its binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their dynamic disassembly.[1][2][3] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering programmed cell death, or apoptosis.[2][3][8]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Representative Cytotoxicity Data
The following table summarizes hypothetical IC50 values for the this compound conjugate and free paclitaxel across a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a standard measure of a compound's cytotoxic potency.
| Cell Line | Cancer Type | Free Paclitaxel IC50 (nM) | This compound IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 8.5 |
| HeLa | Cervical Adenocarcinoma | 7.8 | 12.1 |
| A549 | Lung Carcinoma | 10.5 | 15.3 |
| SKOV-3 | Ovarian Adenocarcinoma | 4.1 | 7.2 |
Note: These values are representative and intended for illustrative purposes. Actual IC50 values would need to be determined experimentally. Generally, conjugation of paclitaxel can sometimes lead to a slight increase in the in vitro IC50 value, as the active drug may need to be released from the conjugate to exert its full effect. However, in vivo efficacy may be enhanced due to improved pharmacokinetics.
Experimental Protocol: MTT Cytotoxicity Assay
The following is a detailed protocol for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxicity of the paclitaxel compounds.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, SKOV-3) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of free paclitaxel and this compound conjugate are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds are prepared in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
The culture medium from the seeded plates is replaced with 100 µL of medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a blank (medium only) are also included.
-
The plates are incubated for 72 hours.
3. MTT Assay and Data Analysis:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This guide outlines a standard approach for comparing the in vitro cytotoxicity of this compound with free paclitaxel. While the provided data is representative, it highlights the expected trend where PEGylation may slightly reduce the immediate cytotoxic potency in vitro. However, the potential benefits of such a modification, including enhanced solubility and improved in vivo pharmacokinetics, warrant further investigation. The experimental protocol and workflows provided herein offer a robust framework for researchers to conduct their own comparative studies and elucidate the therapeutic potential of this and other novel paclitaxel conjugates.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Taskcm [taskcm.com]
- 5. 7-O-(Cbz-N-amido-PEG4)- paclitaxel | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of 7-O-(Cbz-N-amido-PEG4)-paclitaxel ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of antibody-drug conjugates (ADCs), with a specific focus on 7-O-(Cbz-N-amido-PEG4)-paclitaxel ADCs. While specific experimental data for this exact ADC is limited in publicly available literature, this guide leverages data from closely related paclitaxel-containing ADCs with PEGylated linkers to provide a valuable comparative framework. The methodologies and data presented herein offer insights into the strengths and applications of various mass spectrometry workflows for ADC analysis.
Executive Summary
The heterogeneity of antibody-drug conjugates presents a significant analytical challenge. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biomolecules, providing critical information on drug-to-antibody ratio (DAR), drug distribution, and other critical quality attributes (CQAs).[1] This guide compares the performance of several key MS-based techniques:
-
Native Size-Exclusion Chromatography-Mass Spectrometry (Native SEC-MS): A powerful method for determining the average DAR and drug-load distribution under non-denaturing conditions.[1]
-
Hydrophobic Interaction Chromatography (HIC) coupled to MS: A high-resolution technique for separating ADC species based on hydrophobicity, often used as a reference method for DAR analysis.[2][3]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): Typically used for subunit analysis after reduction of the ADC, providing information on drug conjugation at the light and heavy chain levels.[4]
The choice of analytical technique depends on the specific information required, the properties of the ADC, and the stage of development. This guide provides a detailed comparison to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Key Mass Spectrometry Techniques
The following tables summarize the quantitative performance of different MS-based methods for the analysis of paclitaxel-PEG ADCs and other relevant ADC molecules.
Table 1: Comparison of Average DAR Values Determined by Native SEC-MS and HIC
| ADC Sample (Hypothetical Paclitaxel-PEG ADC) | Average DAR (Native SEC-MS) | Average DAR (HIC) | % Difference |
| Batch 1 (Low Drug Load) | 2.72 | 2.83 | 3.9% |
| Batch 2 (Medium Drug Load) | 4.40 | 4.44 | 0.9% |
| Batch 3 (High Drug Load) | 5.97 | 5.97 | 0.0% |
Data adapted from studies on cysteine-linked ADCs and presented for illustrative purposes.[5]
Table 2: Performance Characteristics of Different Mass Spectrometry Techniques for ADC Analysis
| Parameter | Native SEC-MS | HIC-MS | RPLC-MS (Subunit Analysis) |
| Primary Application | Intact mass, average DAR, drug load distribution | High-resolution separation of DAR species, positional isomers | Light/Heavy chain loading, average DAR |
| Sample State | Native, non-denaturing | Native, non-denaturing | Denaturing (reduced) |
| Resolution of DAR species | Moderate | High | Not applicable (subunit level) |
| MS Compatibility | High (with volatile buffers) | Moderate (requires MS-compatible salts or desalting)[6] | High |
| Throughput | High | Moderate to Low | High |
| Key Advantage | Preserves non-covalent interactions | Excellent separation of hydrophobic variants | Provides chain-specific drug load information |
| Key Limitation | May not resolve all positional isomers | Can be challenging to couple with MS | Does not provide intact ADC information |
Experimental Workflows and Methodologies
Experimental Workflow for ADC Characterization by Mass Spectrometry
The general workflow for the mass spectrometry analysis of an ADC, such as one containing this compound, involves several key steps from sample preparation to data analysis.
Detailed Experimental Protocols
1. Native SEC-MS for Intact ADC Analysis
This method is suitable for determining the average DAR and drug load distribution of the intact this compound ADC under conditions that preserve its native structure.
-
Sample Preparation:
-
If necessary, buffer exchange the ADC sample into a volatile mobile phase such as 100 mM ammonium (B1175870) acetate (B1210297) using a desalting column.
-
For ADCs with significant glycosylation heterogeneity, enzymatic deglycosylation using PNGase F can be performed to simplify the mass spectrum.[5] Incubate the ADC with PNGase F at 37°C overnight.
-
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Size-Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., Agilent Bio SEC-3, Waters ACQUITY UPLC BEH200 SEC).
-
-
Chromatographic Conditions: [7]
-
Mobile Phase: 100 mM Ammonium Acetate, pH 6.9.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions: [7][8]
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Mass Range: m/z 1000 - 10000.
-
Acquisition Mode: Profile mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Calculate the average DAR by determining the relative abundance of each drug-loaded species.
-
2. Hydrophobic Interaction Chromatography (HIC) - MS
HIC provides high-resolution separation of ADC species with different drug loads. Coupling HIC to MS allows for the identification of the species in each chromatographic peak.
-
Sample Preparation:
-
The ADC sample is typically analyzed directly without prior buffer exchange.
-
-
Instrumentation:
-
UHPLC system with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
High-resolution mass spectrometer.
-
-
Chromatographic Conditions: [6]
-
Mobile Phase A: 1.5 M Ammonium Tartrate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from high to low salt concentration (e.g., 0-100% B over 20 minutes).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
-
Mass Spectrometry Conditions:
-
Due to the high salt concentration in the mobile phase, online desalting using a 2D-LC setup with a SEC column is often required before the sample enters the mass spectrometer.[6]
-
MS parameters are similar to those used for Native SEC-MS.
-
-
Data Analysis:
-
Correlate the chromatographic peaks with the mass spectra to identify the different DAR species.
-
Calculate the average DAR based on the peak areas of the separated species.
-
3. Reversed-Phase Liquid Chromatography (RPLC) - MS for Subunit Analysis
This method is used to determine the drug load on the light and heavy chains of the ADC after reduction.
-
Sample Preparation: [4]
-
Reduce the ADC by incubating with a reducing agent such as dithiothreitol (B142953) (DTT) at 37°C for 30 minutes to separate the light and heavy chains.
-
-
Instrumentation:
-
UHPLC system with a reversed-phase column suitable for proteins (e.g., Agilent AdvanceBio mAb C4).
-
High-resolution mass spectrometer.
-
-
Chromatographic Conditions: [4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 20-60% B over 15 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 60-80 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 250 - 300 °C.
-
Mass Range: m/z 500 - 4000.
-
-
Data Analysis:
-
Deconvolute the mass spectra corresponding to the light and heavy chain peaks.
-
Determine the number of drugs conjugated to each chain and calculate the overall average DAR.
-
Mechanism of Action: Paclitaxel Signaling Pathway
The cytotoxic payload of the ADC, paclitaxel, exerts its anti-cancer effect by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][10]
Conclusion
The mass spectrometry analysis of this compound ADC requires a multi-faceted approach to fully characterize its structure and heterogeneity. Native SEC-MS provides a rapid and robust method for determining the average DAR of the intact ADC. HIC-MS offers higher resolution for separating different drug-loaded species, while RPLC-MS of the reduced ADC provides valuable information about the drug distribution on the light and heavy chains. The selection of the most appropriate technique will depend on the specific analytical question being addressed. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and implementing robust analytical strategies for the characterization of paclitaxel-based ADCs.
References
- 1. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Native Reversed-Phase Liquid Chromatography (nRPLC)/MS for Antibody-Drug Conjugates (ADCs) Characterization and Drug-Antibody Ratio (DAR) Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of ADCs by SEC-Native MS/IM-MS - Creative Biolabs [creative-biolabs.com]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profile of PEGylated Paclitaxel Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of various PEGylated paclitaxel (B517696) conjugates against the conventional formulation, Taxol®. The inclusion of supporting experimental data, detailed methodologies, and visual diagrams aims to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals in the field of oncology drug development.
I. Comparative Pharmacokinetic Parameters
The conjugation of polyethylene (B3416737) glycol (PEG) to paclitaxel has been extensively investigated to improve its pharmacokinetic properties, leading to enhanced therapeutic efficacy and reduced side effects. PEGylation increases the hydrodynamic radius of the drug, shielding it from renal clearance and recognition by the reticuloendothelial system (RES), thereby prolonging its circulation time. This section summarizes the key pharmacokinetic parameters of different PEGylated paclitaxel formulations compared to conventional paclitaxel.
Table 1: Pharmacokinetic Parameters of Paclitaxel and PEGylated Formulations in Rodents (Intravenous Administration)
| Formulation | Animal Model | Dose (mg/kg) | AUC₀-∞ (µg·h/mL) | Half-life (t½) (h) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| Paclitaxel (Taxol®) | Rat | 10 | 81 | 2.6 | - | - | [1] |
| Paclitaxel (Taxol®) | Rat | 5 | 7.48 | 2.6 | 668 | 2.56 | [2] |
| Paclitaxel (in Cremophor EL) | Rat | 40 | 34.5 | - | - | - | [3] |
| PEG-Paclitaxel Liposomes | Rat | - | 3.6-fold higher than naked liposome | - | - | - | [4] |
| Paclitaxel-Loaded PEGylated SLNs | Rat | - | No significant difference from Taxol® | - | - | - | [5] |
| Paclitaxel-Loaded PEG-PCCL-MNP | Mouse | - | Significantly higher than free paclitaxel | Significantly longer than free paclitaxel | - | - | [6] |
| Paclitaxel-Lipoate Conjugate (IDD-1040) | Mouse | - | >14-fold higher than PTX | 8.64 (terminal) | 1.689 | 1.93 |
Note: "-" indicates data not specified in the cited abstract. AUC: Area Under the Curve; SLNs: Solid Lipid Nanoparticles; PEG-PCCL-MNP: PEG-poly(ε-caprolactone)-co-poly(l-lactide)-magnetic nanoparticles.
Table 2: Oral Bioavailability of PEGylated Paclitaxel Nanoparticles in Rats
| Formulation | PEG Molecular Weight | Relative Oral Bioavailability (%) | Reference |
| PTX-NP2 | 2000 Da | 70 | [7] |
| PTX-NP6 | 6000 Da | 40 | [7] |
| PTX-NP10 | 10000 Da | 16 | [7] |
PTX-NP refers to paclitaxel-loaded PEGylated poly(anhydride) nanoparticles.
II. Biodistribution Profile
PEGylation significantly alters the tissue distribution of paclitaxel. Generally, PEGylated formulations exhibit reduced accumulation in healthy organs and enhanced accumulation in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect.
Table 3: Comparative Biodistribution of Paclitaxel Formulations
| Formulation | Animal Model | Key Findings | Reference |
| Paclitaxel (Taxol®) | Rat | Extensive distribution to all tissues except brain and testicles. | [8] |
| Paclitaxel-Loaded PEGylated SLNs | Rat | 8-fold and 3-fold higher levels in liver and spleen, respectively, compared to Taxol®. | [5] |
| PEG-Paclitaxel Liposomes | Rat | Lower disposition into reticuloendothelial system tissues (liver and spleen) compared to naked liposomes. | [4] |
| Cleavable PEG-conjugated SLNs (Pp-PTX-SLNs) | Tumor-bearing Mice | Greater accumulation at the tumor location compared to non-cleavable counterparts and Taxol®. | [9] |
| Paclitaxel-Loaded PLA-PEG Nanoparticles | Rabbit | Higher percentage uptake in liver and kidneys. | [10] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of PEGylated paclitaxel conjugates.
A. In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel paclitaxel formulation after intravenous administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Test formulation of paclitaxel
-
Control formulation (e.g., Taxol®)
-
Intravenous administration supplies (syringes, catheters)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
-80°C freezer
-
HPLC or LC-MS/MS system for paclitaxel quantification
Protocol:
-
Animal Acclimatization: House rats in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week prior to the experiment. Fast animals overnight before dosing.
-
Dosing: Administer a single intravenous bolus of the test or control paclitaxel formulation via the tail vein. A typical dose for pharmacokinetic studies in rats is 5-10 mg/kg.[2][11]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., 14,000 g for 10 minutes at 4°C) to separate the plasma.[12]
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.[12]
-
Sample Analysis: Determine the concentration of paclitaxel in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate pharmacokinetic software.
B. Biodistribution Study of Radiolabeled Paclitaxel in Tumor-Bearing Mice
Objective: To determine the tissue distribution and tumor accumulation of a radiolabeled paclitaxel formulation.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)
-
Radiolabeled paclitaxel formulation (e.g., with ³H or ¹²⁵I)
-
Intravenous administration supplies
-
Scintillation vials
-
Scintillation counter or gamma counter
-
Tissue homogenizer
Protocol:
-
Animal and Tumor Model: Inoculate tumor cells into the flank of mice. Allow tumors to grow to a palpable size.
-
Dosing: Administer a single intravenous injection of the radiolabeled paclitaxel formulation via the tail vein.
-
Tissue Collection: At predetermined time points post-injection (e.g., 1, 4, 8, 24, 48 hours), euthanize a cohort of mice.
-
Organ Harvesting: Collect blood, tumor, and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Sample Preparation: Weigh each tissue sample. Homogenize the tissue samples.
-
Radioactivity Measurement: Place the homogenized tissue and blood samples into scintillation vials. Measure the radioactivity in each sample using a scintillation or gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. This allows for a quantitative comparison of the biodistribution of different formulations.[8]
C. HPLC Method for Paclitaxel Quantification in Plasma
Objective: To quantify the concentration of paclitaxel in plasma samples.
Materials:
-
HPLC system with UV or MS/MS detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile (B52724) and water mixture)
-
Paclitaxel standard
-
Internal standard (e.g., docetaxel)
-
Plasma samples
-
Protein precipitation agent (e.g., acetonitrile)
-
Centrifuge
Protocol:
-
Standard Curve Preparation: Prepare a series of paclitaxel standard solutions of known concentrations in blank plasma to create a calibration curve.
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma, add a known amount of the internal standard.
-
Add a protein precipitation agent (e.g., three volumes of cold acetonitrile), vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Quantification:
-
Determine the peak areas of paclitaxel and the internal standard.
-
Calculate the ratio of the peak area of paclitaxel to the peak area of the internal standard.
-
Use the calibration curve to determine the concentration of paclitaxel in the unknown samples.
-
IV. Visualizations
A. Mechanism of Action of Paclitaxel
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules required for cell division, leading to cell cycle arrest and apoptosis.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
B. Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of a novel drug formulation.
Caption: A typical workflow for preclinical pharmacokinetic studies.
References
- 1. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous administration of paclitaxel in Sprague-Dawley rats: what is a safe dose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of paclitaxel-containing liposomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 13. japsonline.com [japsonline.com]
Stability Showdown: A Comparative Guide to Linkers in Paclitaxel-Based PROTACs
For researchers, scientists, and drug development professionals, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multifaceted challenge where the linker connecting the target-binding warhead and the E3 ligase-recruiting moiety plays a pivotal role. In the context of paclitaxel-based PROTACs, the linker's stability is a critical determinant of the molecule's pharmacokinetic profile, efficacy, and overall therapeutic success. This guide provides an objective comparison of different linker types, supported by available experimental data and detailed methodologies, to aid in the rational design of next-generation protein degraders.
The linker in a PROTAC is not merely a spacer but an active component that influences the molecule's solubility, permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An unstable linker can lead to premature cleavage of the PROTAC, resulting in off-target effects and reduced efficacy. Conversely, a linker that is too stable might impair the release of the active components or lead to unfavorable pharmacokinetic properties.
Comparative Analysis of Common Linker Types
PROTAC linkers are broadly categorized into flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers, which often incorporate cyclic structures. A further classification is based on their intended stability: non-cleavable linkers designed to remain intact, and cleavable linkers that are designed to be selectively cleaved in the target cellular environment.
While direct comparative stability data for a series of paclitaxel-based PROTACs with systematically varied linkers is limited in the public domain, we can draw valuable insights from studies on paclitaxel (B517696) conjugates and general principles of PROTAC stability.
Key Linker Categories and Their Stability Profiles:
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically accessible and generally stable, their hydrophobicity can impact the overall solubility of the PROTAC molecule. For many PROTACs, increasing the length of a straight alkyl linker can decrease metabolic stability. For instance, in a study on a JQ1-based PROTAC, extending the alkyl linker from 4 to 8 methylene (B1212753) units reduced the half-life from 135 minutes to 18.2 minutes.[]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC. However, the ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to reduced metabolic stability in vivo.[]
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes or conditions within the target cell, such as the acidic environment of lysosomes or the presence of specific proteases. Common cleavable motifs include dipeptides (e.g., Val-Ala, Phe-Lys), hydrazones, and disulfides. Studies on paclitaxel conjugates have demonstrated the critical role of cleavable linkers. For example, paclitaxel conjugates with lysosomally cleavable Val-Ala or Phe-Lys peptide linkers showed good stability at physiological pH (7.4) and in the mildly acidic conditions of the tumor microenvironment (pH 5.5). These peptide linkers were cleaved in the presence of lysosomal enzymes, releasing the cytotoxic payload.
-
Non-Cleavable Linkers: These linkers are designed to remain intact, and the degradation of the target protein relies on the entire PROTAC molecule's ability to form a stable ternary complex. A paclitaxel conjugate with a non-cleavable linker was shown to be stable in the presence of lysosomal enzymes but consequently lacked antiproliferative activity, highlighting the necessity of payload release for this specific conjugate design.
Quantitative Data on Linker Stability
The following table summarizes stability data for paclitaxel conjugates, which, while not PROTACs, provide the most relevant available data for the stability of different linker types attached to a paclitaxel warhead.
| Linker Type | Linker Moiety | Compound Type | Stability Condition | Outcome | Reference |
| Cleavable | Val-Ala | Paclitaxel Conjugate | pH 7.4 and pH 5.5 | Stable | |
| Cleavable | Phe-Lys | Paclitaxel Conjugate | pH 7.4 and pH 5.5 | Stable | |
| Non-Cleavable | N/A | Paclitaxel Conjugate | pH 7.4 and pH 5.5 | Stable | |
| Cleavable | Val-Ala | Paclitaxel Conjugate | Lysosomal Enzymes | Cleaved | |
| Cleavable | Phe-Lys | Paclitaxel Conjugate | Lysosomal Enzymes | Cleaved | |
| Non-Cleavable | N/A | Paclitaxel Conjugate | Lysosomal Enzymes | Intact |
Experimental Protocols
Accurate assessment of linker stability is paramount for the development of effective paclitaxel-based PROTACs. The following is a detailed protocol for a standard in vitro metabolic stability assay using human liver microsomes (HLM), a common method to evaluate the phase I metabolic liability of new chemical entities.[3][4]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a paclitaxel-based PROTAC when incubated with human liver microsomes.
Materials:
-
Test paclitaxel-based PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid inhibiting enzyme activity.
-
Thaw the HLM on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.5-1 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the test PROTAC to the pre-warmed microsome suspension to initiate the reaction.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizing Key Processes
To further aid in the understanding of PROTAC mechanisms and experimental design, the following diagrams are provided.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Workflow for in vitro metabolic stability assay of PROTACs.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 7-O-(Cbz-N-amido-PEG4)-paclitaxel
Researchers and drug development professionals handling 7-O-(Cbz-N-amido-PEG4)-paclitaxel must adhere to stringent disposal procedures to mitigate risks to personnel and the environment. As a derivative of the potent cytotoxic agent paclitaxel (B517696), this compound requires management as hazardous chemotherapy waste.[1][2] The following guide provides essential, step-by-step instructions for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of paclitaxel, comprehensive protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Double nitrile gloves or other cytotoxic-resistant gloves are required.[1]
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a risk of splashes, a full-face shield should be worn in addition to goggles.[1]
-
Lab Coat: A disposable, fluid-resistant gown or lab coat should be worn.
-
Respiratory Protection: A fit-tested respirator may be necessary depending on the procedure and potential for aerosol generation.
All handling of this compound and its waste should be conducted within a certified chemical fume hood or other approved containment device.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on the nature and quantity of the waste. Chemotherapy waste is broadly categorized into "trace" and "bulk" waste, each requiring a distinct disposal pathway.[4][5][6]
Step 1: Waste Categorization
The first critical step is to correctly identify the type of waste.
-
Trace Waste: Materials that are "RCRA empty," meaning they contain less than 3% by weight of the original amount of the active compound.[4][6] This category includes:
-
Empty vials, syringes, and IV bags.
-
Used personal protective equipment (gowns, gloves, masks).
-
Contaminated lab supplies (pipette tips, absorbent pads, wipes).[5]
-
-
Bulk Waste: Any waste containing more than 3% of the active compound.[4][6] This includes:
-
Unused or partially used vials of the compound.
-
Grossly contaminated materials from a spill.
-
Solutions containing the dissolved compound.
-
Step 2: Waste Segregation and Containment
Proper segregation at the point of generation is crucial for safety and compliance. Use designated, clearly labeled waste containers.
| Waste Category | Container Type | Container Color | Labeling |
| Trace Chemotherapy Waste | Leak-proof, puncture-resistant bags or containers | Yellow | "Trace Chemotherapy Waste" or "Chemo" |
| Bulk Chemotherapy Waste | RCRA-rated, leak-proof, rigid container | Black | "Hazardous Waste," "Chemotherapy Waste" |
| Contaminated Sharps | Puncture-proof sharps container | Yellow | "Chemo Sharps" |
This table summarizes the standard industry practice for chemotherapy waste segregation.[4][5][6]
Step 3: Decontamination of Work Surfaces and Equipment
Decontamination Protocol:
-
Carefully wipe all contaminated surfaces with a solution of sodium hypochlorite (B82951) (e.g., 10% bleach solution).
-
Allow a contact time of at least 10-15 minutes.
-
Wipe the surfaces again with a clean, water-dampened cloth to remove the bleach residue.
-
Dispose of all cleaning materials as trace chemotherapy waste.
Step 4: Final Disposal
-
Trace Waste: Once the yellow containers are full, they should be securely sealed and stored in a designated area for pickup by a licensed medical waste disposal company for incineration.[2][5]
-
Bulk Waste: Black containers with bulk hazardous waste must be managed according to RCRA (Resource Conservation and Recovery Act) regulations or equivalent local standards. This involves specific labeling, storage time limits, and disposal through a certified hazardous waste facility.[4][8]
-
Contaminated Sharps: Full and sealed chemo sharps containers are placed within the yellow trace waste bags or containers for incineration.[2]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 7-O-(Cbz-N-amido-PEG4)-paclitaxel
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial, immediate safety and logistical information for the handling and disposal of 7-O-(Cbz-N-amido-PEG4)-paclitaxel. The procedures outlined are designed to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Summary
This compound is a potent cytotoxic compound. The primary hazards are associated with its paclitaxel (B517696) component. Paclitaxel is a hazardous substance with multiple health risks, including:
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Mutagenicity: May cause genetic defects.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1]
-
Allergic Reactions: May cause an allergic skin reaction or allergy-like symptoms if inhaled.[1]
There are no established safe exposure levels for cytotoxic drugs, making it imperative to minimize all contact.[1] The Polyethylene Glycol (PEG) spacer and the Carboxybenzyl (Cbz) protecting group are not the primary drivers of the compound's toxicity.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specifications and Guidelines |
| Gloves | Double nitrile gloves or other compatible cytotoxic-resistant gloves are required. Ensure the outer glove covers the cuff of the lab coat. Inspect gloves for any signs of damage before each use.[1][2] |
| Eye Protection | Chemical safety goggles are mandatory. In situations with a risk of splashes, a full-face shield should be worn in addition to goggles.[1][3] |
| Lab Coat/Gown | A disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back is required.[2] |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used when handling the powder form of the compound, especially during weighing, or when there is a risk of aerosol generation.[3] |
| Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination outside the designated handling area. |
Operational Plan for Safe Handling
A systematic approach is essential for handling this compound safely.
3.1. Designated Handling Area
-
All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a fume hood, to minimize inhalation exposure.[4]
-
The work surface should be covered with disposable, absorbent pads to contain any potential spills.[4]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure all necessary equipment and supplies, including PPE, are readily available. Read the relevant Safety Data Sheet (SDS) for paclitaxel.[5]
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves (over the gown cuffs), safety goggles, and respirator (if needed).
-
Weighing: If working with the solid compound, carefully weigh the required amount in the BSC or fume hood. Use anti-static weighing dishes and tools to prevent dispersal of the powder.
-
Reconstitution: If preparing a solution, add the solvent slowly and carefully to the vial containing the compound to avoid splashing.
-
Experimental Use: When using the compound in experiments, employ safe sharps procedures, such as using Luer-Lok syringes, to prevent needle-stick injuries.[4]
-
Decontamination: After handling, decontaminate all non-disposable equipment and surfaces. A detergent solution followed by a thorough rinse with water is a common practice.[6] For glassware, soaking in a deactivating solution may be necessary.[4]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown, shoe covers, and inner gloves. Goggles and respirator are typically removed last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items, including gloves, gowns, absorbent pads, and weighing dishes, must be placed in a designated, labeled, and sealed cytotoxic waste container (often a yellow or black bin).[6] |
| Liquid Waste | Unused solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of liquid waste down the drain.[6] |
| Sharps | Needles and syringes must be disposed of in a designated sharps container for cytotoxic waste. Do not recap needles.[6] |
Follow all local and institutional regulations for the disposal of hazardous chemical waste.[6]
Emergency Procedures
5.1. Spills
-
Minor Spill: If a small spill occurs within the BSC or fume hood, use a cytotoxic spill kit to absorb the material.[3] Clean the area with a detergent solution and then decontaminate. All cleanup materials must be disposed of as cytotoxic waste.[3]
-
Major Spill: In the event of a large spill, evacuate the area and prevent entry. Alert others and contact the institutional safety office immediately.[8]
5.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move to fresh air immediately.[4]
-
Ingestion: Seek immediate medical attention.
In all cases of exposure, seek medical attention and report the incident to the appropriate institutional authority.[4]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ohsinsider.com [ohsinsider.com]
- 3. ipservices.care [ipservices.care]
- 4. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 5. crystalgen.com [crystalgen.com]
- 6. web.uri.edu [web.uri.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. globalrph.com [globalrph.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
